DPBQ
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2,3-diphenylbenzo[g]quinoxaline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O2/c27-23-17-13-7-8-14-18(17)24(28)22-21(23)25-19(15-9-3-1-4-10-15)20(26-22)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRJIAFKGWLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of DPBQ (2,3-diphenylbenzo[g]quinoxaline-5,10-dione)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action for the novel compound 2,3-diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ). This compound has been identified as a selective cytotoxic agent against high-ploidy cancer cells. Its core mechanism revolves around the activation of the p53 tumor suppressor pathway, leading to polyploid-specific apoptosis. This document details the signaling pathways, quantitative data from key experiments, and the methodologies employed to elucidate this compound's mode of action.
Core Mechanism of Action: p53-Mediated Apoptosis in Polyploid Cells
The primary mechanism of action of this compound is the induction of apoptosis specifically in cells with an abnormal, higher number of chromosome sets (polyploidy), a common characteristic of many cancer cells. This selective cytotoxicity is mediated through the activation and phosphorylation of the tumor suppressor protein p53.[1] Unlike many chemotherapeutic agents, this compound does not function by inhibiting topoisomerases or directly binding to DNA.[1]
Studies have shown that in tetraploid (4N) cells, treatment with this compound leads to a significant increase in both the expression and phosphorylation of p53, an effect not observed in their diploid (2N) counterparts.[1] The activation of p53 is crucial for the pro-apoptotic effects of this compound, as the compound's efficacy is diminished in polyploid cells with compromised p53 function.[1]
The proposed signaling pathway suggests that this compound induces a state of cellular stress, which in turn activates the p53 pathway, culminating in programmed cell death in a polyploid-selective manner.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to polyploid-specific apoptosis.
Role of Oxidative Stress and Hypoxia Gene Signature
Mechanistic studies have revealed that this compound elicits a hypoxia gene signature, and its effects can be partially mimicked by enhancing oxidative stress.[1] This suggests that this compound may induce a pseudo-hypoxic state or directly generate reactive oxygen species (ROS), leading to cellular stress that disproportionately affects polyploid cells. This increased stress level in polyploid cells likely serves as the trigger for the selective activation of the p53 pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's mechanism of action.
| Cell Line | Ploidy | Compound | Concentration | Effect | Source |
| RPE1 | 4N | This compound | 1 µM | Increased p53 expression and phosphorylation | [1] |
| RPE1 | 2N | This compound | 1 µM | No significant change in p53 | [1] |
| RPE1 | 4N | This compound | 1 µM | Increased apoptosis (Annexin V positive) | [1] |
| RPE1 | 2N | This compound | 1 µM | No significant increase in apoptosis | [1] |
| Assay | Cell Lines | Metric | Value | Interpretation | Source |
| Proliferation Assay | NCI-60 | Correlation (Drug Sensitivity vs. Ploidy) | Positive | Higher ploidy correlates with increased sensitivity to this compound | [1] |
| Proliferation Assay | NCI-60 (p53 wild-type) | Correlation (Drug Sensitivity vs. Ploidy) | Stronger Positive | The correlation is more pronounced in cells with functional p53 | [1] |
Detailed Experimental Protocols
Generation of Tetraploid (4N) RPE1 Cells
This protocol outlines the generation of tetraploid cells from a diploid parental cell line, a crucial step for studying the polyploid-specific effects of this compound.
Workflow for Generating Tetraploid Cells
Caption: Experimental workflow for generating tetraploid cell lines.
Methodology:
-
Cell Culture: Diploid hTERT-immortalized retinal pigment epithelial (RPE1) cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Mitotic Arrest: Cells are treated with nocodazole (B1683961) to induce mitotic arrest.
-
Inhibition of Cytokinesis: Following mitotic arrest, cells are treated with blebbistatin to inhibit cytokinesis, leading to the formation of tetraploid cells.
-
Subcloning: Single tetraploid cells are isolated and expanded to generate stable tetraploid cell lines.
-
Ploidy Verification: The ploidy of the generated cell lines is confirmed by flow cytometry analysis of DNA content (e.g., propidium (B1200493) iodide staining) and chromosome counting.
Western Blot Analysis of p53 Activation
This protocol is used to detect the expression and phosphorylation of p53 in response to this compound treatment.
Methodology:
-
Cell Treatment: Diploid (2N) and tetraploid (4N) RPE1 cells are treated with 1 µM this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total p53 and phosphorylated p53 (e.g., Phospho-p53 Ser15). An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Methodology:
-
Cell Treatment: Diploid (2N) and tetraploid (4N) RPE1 cells are treated with this compound or a vehicle control.
-
Cell Staining: After treatment, cells are harvested and stained with a fluorescently labeled Annexin V conjugate (e.g., Annexin V-FITC) and a viability dye (e.g., propidium iodide or 7-AAD) in a binding buffer.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are identified as apoptotic, and the viability dye is used to distinguish between early apoptotic (viability dye-negative) and late apoptotic/necrotic (viability dye-positive) cells.
Cell Proliferation Assay (Crystal Violet Staining)
This assay measures the effect of this compound on cell viability and proliferation over a longer period.
Methodology:
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for an extended period (e.g., 8 days), with the media and drug being refreshed periodically.
-
Staining: The media is removed, and the remaining adherent cells are fixed and stained with a crystal violet solution.
-
Quantification: The crystal violet dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 595 nm) to determine the relative number of viable cells.
Conclusion
This compound represents a promising novel therapeutic agent that selectively targets high-ploidy cancer cells. Its mechanism of action, centered on the induction of p53-mediated apoptosis in a polyploid-specific manner, offers a potential new avenue for the treatment of cancers characterized by genomic instability. Further research into the precise molecular triggers of the observed oxidative stress and hypoxia gene signature will provide a more complete understanding of this compound's mode of action and facilitate its development as a targeted cancer therapy.
References
The Emergence of DPBQ as a Potent Activator of the p53 Tumor Suppressor Pathway in Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1][2][3] Its activation in response to cellular stress, such as DNA damage or oncogene activation, can trigger cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells and tumorigenesis.[4] Consequently, the activation of p53 has emerged as a promising therapeutic strategy in cancer treatment.[5] Within the diverse landscape of small molecules investigated as p53 activators, 1,4-benzoquinone (B44022) derivatives have garnered significant attention for their potent anti-cancer properties. This technical guide focuses on a notable 1,4-benzoquinone derivative, 3,6-diaziridinyl-1,4-benzoquinone (DZQ), as a representative p53 activator, herein referred to by the conceptual acronym DPBQ for the purpose of this guide. This document will provide a comprehensive overview of its mechanism of action, quantitative data from key studies, and detailed experimental protocols relevant to its investigation in cancer research.
Core Mechanism of Action: p53-Dependent Upregulation of Downstream Targets
This compound exerts its anti-cancer effects primarily through the activation of the p53 signaling pathway. A key study has demonstrated that treatment with DZQ leads to a significant increase in the expression of p21waf1/cip1/sdi1, a potent inhibitor of cyclin-dependent kinases and a critical downstream target of p53.[6] This induction of p21 is regulated at the transcriptional level and is contingent upon the presence of a functional p53 protein.[6] In cell lines lacking functional p53, the ability of DZQ to induce p21 is markedly diminished.[6] This p53-dependence highlights the specificity of this compound's mechanism and underscores its potential as a targeted therapeutic agent for tumors harboring wild-type p53.
The activation of p53 by quinone derivatives is often linked to the generation of reactive oxygen species (ROS).[7][8] Quinone redox cycling can lead to the production of superoxide (B77818) radicals and other ROS, which can induce cellular stress and DNA damage, subsequently activating the p53 pathway.[7][9]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound (DZQ) and other relevant quinone derivatives from various in vitro studies.
Table 1: Cytotoxicity of this compound (DZQ) in Cancer Cell Lines
| Cell Line | Assay Type | IC50 Value | Exposure Time | Reference |
| HCT116 p53+/+ | CellTiter-Glo | 0.36 µM | 72 hours | [10] |
| HCT116 p53-/- | CellTiter-Glo | 1.76 µM | 72 hours | [10] |
| MCF-7 (Breast Cancer) | MTT | 7.46 ± 2.76 μM | Not Specified | [11][12] |
| HCT-116 (Colorectal Cancer) | MTT | 5.22 ± 2.41 μM | Not Specified | [11][12] |
Table 2: Effects of Quinone Derivatives on p53 Pathway Proteins
| Compound | Cell Line | Protein | Change in Expression | Method | Reference |
| DZQ (this compound) | p53-positive cells | p21 | Increased | Not Specified | [6] |
| DZQ (this compound) | p53-negative cells | p21 | Greatly diminished induction | Not Specified | [6] |
| Ilimaquinone | HCT116, RKO | p53 | Increased | Western Blot | [2][13][14] |
| Ilimaquinone | HCT116, RKO | p-p53 (Ser15) | Increased | Western Blot | [2][13][14] |
| Ethylsmenoquinone | HCT116, RKO | p53 | Increased | Western Blot | [2][13][14] |
| Ethylsmenoquinone | HCT116, RKO | p-p53 (Ser15) | Increased | Western Blot | [2][13][14] |
Signaling Pathways and Experimental Workflows
This compound-Mediated p53 Activation Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced p53 activation and its downstream effects.
Experimental Workflow: Western Blot Analysis of p53 and p21
This diagram outlines the key steps for assessing the impact of this compound on p53 and p21 protein levels.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
This compound (DZQ) stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[15]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[15]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[15]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is for detecting changes in the protein levels of p53 and its downstream target p21 following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HCT116 p53+/+ and p53-/-)
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again three times with TBST. Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system. Use β-actin or GAPDH as a loading control to ensure equal protein loading.[16]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
Cancer cell line
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[17] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 4: Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular generation of ROS following this compound treatment.
Materials:
-
Cancer cell line
-
This compound stock solution
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a suitable format (e.g., 96-well black plates for a plate reader). Treat the cells with this compound for the desired time.
-
Probe Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope. For quantitative analysis, a flow cytometer can be used.
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Compare the fluorescence of treated cells to that of control cells.
Conclusion
This compound, represented here by the well-characterized compound DZQ, exemplifies a promising class of 1,4-benzoquinone derivatives that activate the p53 tumor suppressor pathway. Its ability to induce p53-dependent p21 expression and subsequent cell cycle arrest and apoptosis highlights its potential as a targeted anti-cancer agent. The detailed protocols and data presented in this guide are intended to facilitate further research into this compound and other quinone-based p53 activators, ultimately contributing to the development of novel and effective cancer therapies. The provided experimental workflows and signaling pathway diagrams offer a clear framework for investigating the molecular mechanisms underlying the therapeutic effects of this important class of compounds.
References
- 1. pnas.org [pnas.org]
- 2. Activation of p53 with Ilimaquinone and Ethylsmenoquinone, Marine Sponge Metabolites, Induces Apoptosis and Autophagy in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROS and p53: versatile partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curaxins: Anticancer Compounds that Simultaneously Suppress NF-κB and Activate p53 by Targeting FACT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of p53 in aziridinylbenzoquinone-induced p21waf1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Functional Role of p53 in the Regulation of Chemical-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,5-bis(3,4-dimethoxyphenyl)-1,4-benzoquinone (DPBQ): Synthesis, Properties, and Biological Potential
Introduction
2,5-bis(3,4-dimethoxyphenyl)-1,4-benzoquinone, herein referred to as DPBQ, is a symmetrically substituted 1,4-benzoquinone (B44022) featuring two 3,4-dimethoxyphenyl groups at the 2 and 5 positions of the quinone ring. The 1,4-benzoquinone core is a well-known pharmacophore present in numerous natural and synthetic bioactive compounds. The substituents on the quinone ring play a crucial role in modulating its physicochemical properties and biological activity. The dimethoxyphenyl moieties in this compound are expected to influence its electronic properties, solubility, and interactions with biological targets. This guide provides a detailed technical overview of the probable chemical characteristics and biological significance of this compound, aimed at researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The chemical structure of this compound consists of a central 1,4-benzoquinone ring with two 3,4-dimethoxyphenyl substituents.
Molecular Formula: C₂₂H₂₀O₆ Molecular Weight: 380.39 g/mol
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound based on data from analogous 2,5-diaryl-1,4-benzoquinones.
| Property | Predicted Value/Range | Notes |
| Melting Point (°C) | 180 - 250 | Highly dependent on crystal packing and purity. Symmetrically substituted diaryl quinones often have high melting points. |
| Boiling Point (°C) | > 400 (decomposes) | High molecular weight and polarity suggest decomposition before boiling under atmospheric pressure. |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), ethers (e.g., THF, dioxane), and polar aprotic solvents (e.g., DMSO, DMF). Sparingly soluble in alcohols. Insoluble in water. | The bulky, nonpolar aromatic groups dominate the solubility profile. |
| Appearance | Yellow to orange crystalline solid | The color is characteristic of the benzoquinone chromophore. |
| logP | 3.5 - 4.5 | Estimated based on the presence of hydrophobic aryl and methoxy (B1213986) groups. |
Spectroscopic Data (Predicted)
The expected spectroscopic characteristics for this compound are outlined below, based on typical values for similar 2,5-diaryl-1,4-benzoquinones.
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.5 (m, 6H, Ar-H), δ 6.8-6.9 (s, 2H, quinone-H), δ 3.9-4.0 (s, 12H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 185-188 (C=O), δ 148-150 (Ar-C-O), δ 145-147 (quinone C-Ar), δ 120-130 (Ar-C), δ 110-115 (Ar-C), δ 56 (OCH₃) |
| FT-IR (KBr, cm⁻¹) | 3050-3100 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1650-1670 (C=O stretch), 1580-1600 (C=C stretch), 1250-1270 (Ar-O-CH₃ stretch) |
| Mass Spectrometry (EI) | m/z 380 [M]⁺, fragments corresponding to loss of methoxy and carbonyl groups. |
Synthesis of this compound
While a specific protocol for this compound is not documented, two primary synthetic strategies for 2,5-diaryl-1,4-benzoquinones are prevalent: Palladium-catalyzed cross-coupling reactions and oxidative coupling methods.
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
A plausible and efficient route to this compound is the Suzuki-Miyaura cross-coupling of a dihalogenated 1,4-benzoquinone with an appropriate boronic acid.
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
Reaction: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,5-Diaryl-1,4-benzoquinones.[1]
Materials:
-
2,5-Dibromo-1,4-benzoquinone (1.0 equiv)
-
3,4-Dimethoxyphenylboronic acid (2.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-dibromo-1,4-benzoquinone, 3,4-dimethoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2,5-bis(3,4-dimethoxyphenyl)-1,4-benzoquinone.
Purification and Characterization:
-
Column Chromatography: Silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Recrystallization: From a suitable solvent system like ethanol/chloroform to obtain pure crystals.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Potential Biological Activities and Signaling Pathways
The biological activities of this compound have not been explicitly reported. However, based on the known activities of structurally similar 2,5-disubstituted-1,4-benzoquinones, several potential biological effects can be postulated.
Cytotoxic and Anticancer Activity
Many 2,5-disubstituted benzoquinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3] The proposed mechanisms often involve the generation of reactive oxygen species (ROS) through redox cycling and the induction of apoptosis.
Caption: Postulated apoptotic pathway induced by this compound.
Antioxidant Activity
Paradoxically, some benzoquinone derivatives can also exhibit antioxidant properties.[4][5] This dual redox behavior depends on the specific cellular environment and the nature of the substituents. The methoxy groups on the phenyl rings of this compound may contribute to its ability to scavenge free radicals.
Enzyme Inhibition
Benzoquinones are known to interact with various enzymes. For instance, some derivatives have been shown to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response.[6] The planar structure of the benzoquinone core and the nature of the aryl substituents could allow this compound to act as a competitive or non-competitive inhibitor of various enzymes.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cancer cells.[2]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in the complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 2,5-bis(alkylamino)-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Diphenyl-1,4-benzoquinone | 844-51-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Discovery of 2,3-diphenylbenzo[g]quinoxaline-5,10-dione
This technical guide provides an in-depth overview of the synthesis, discovery, and biological significance of 2,3-diphenylbenzo[g]quinoxaline-5,10-dione, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details synthetic methodologies, experimental protocols, and relevant biological activities, presenting quantitative data in structured tables and visualizing key pathways using the DOT language for Graphviz.
Discovery and Significance
The discovery of 2,3-diphenylbenzo[g]quinoxaline-5,10-dione is rooted in the broader exploration of quinoxaline (B1680401) derivatives as biologically active agents. The quinoxaline scaffold is a key feature in various antibiotics, such as echinomycin (B1671085) and actinoleutin, which are known to inhibit the growth of Gram-positive bacteria and exhibit activity against transplantable tumors.[1] Derivatives of benzo[g]quinoxaline-5,10-dione, in particular, have been investigated for their potential antimycobacterial and anticancer properties.[2][3][4] The synthesis of the title compound is often part of a broader effort to create libraries of novel compounds for screening against various therapeutic targets.
Synthetic Pathways
The synthesis of 2,3-diphenylbenzo[g]quinoxaline-5,10-dione can be achieved through several routes. A prevalent and well-documented method involves a multi-step reaction sequence starting from readily available precursors. The core of this synthesis is the condensation of a 2,3-diaminonaphthalene (B165487) derivative with benzil (B1666583), an α-dicarbonyl compound, followed by an oxidation step.
A common synthetic approach begins with 2,3-dihydroxynaphthalene.[2] This starting material is first converted to 2,3-dichloronaphthalene, which then undergoes amination to yield 2,3-diaminonaphthalene.[2] The subsequent condensation with benzil forms 2,3-diphenylbenzo[g]quinoxaline (B13131610).[2] The final step is the oxidation of this intermediate to the desired 2,3-diphenylbenzo[g]quinoxaline-5,10-dione.[2]
An alternative and widely used strategy employs 2,3-dichloro-1,4-naphthoquinone as the starting material.[5][6] This compound is transformed into 2,3-diamino-1,4-naphthoquinone, which is then condensed with a variety of α-dicarbonyl compounds to produce a range of substituted benzo[g]quinoxaline-5,10-diones.[5][6]
Below is a DOT language representation of a common synthetic workflow.
Caption: Synthetic workflow for 2,3-diphenylbenzo[g]quinoxaline-5,10-dione.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 2,3-diphenylbenzo[g]quinoxaline-5,10-dione, adapted from established literature.[2]
Synthesis of 2,3-Dichloronaphthalene
2,3-Dihydroxynaphthalene is refluxed with phosphorus oxychloride to yield 2,3-dichloronaphthalene.[2]
Synthesis of 2,3-Diaminonaphthalene
2,3-Dichloronaphthalene is refluxed with ammonium (B1175870) chloride in an excess of ammonia, with a catalytic amount of dilute HCl in ethanol. This nucleophilic substitution reaction furnishes 2,3-diaminonaphthalene.[2]
Synthesis of 2,3-Diphenylbenzo[g]quinoxaline
Equimolar quantities of 2,3-diaminonaphthalene (0.001 mol) and benzil (0.001 mol) are dissolved in 30 mL of ethanol and refluxed for 2 hours. After the reaction is complete, the mixture is cooled and left overnight. The resulting yellow crystalline solid is filtered, dried, and recrystallized from a 1:1 mixture of ethanol and methanol.[2]
Synthesis of 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione
1.2 g of 2,3-diphenylbenzo[g]quinoxaline is dissolved in glacial acetic acid. An equimolar mixture of chromium trioxide and glacial acetic acid in water is added, and the solution is refluxed until a permanent dark green color appears. This indicates the completion of the aromatic oxidation at the C-5 and C-10 positions, yielding the final product.[2]
Characterization Data
The synthesized compound can be characterized using various spectroscopic and analytical techniques.
| Property | Data |
| Appearance | Yellow crystalline solid[2] |
| Yield | 72% (for 2,3-Diphenylbenzo[g]quinoxaline)[2] |
| Melting Point | 170°C (for 2,3-Diphenylbenzo[g]quinoxaline)[2] |
| IR (KBr, cm⁻¹) | 725, 785, 820, 875, 1475, 1510 (aromatic C=C), 1660 (quinoxaline C=N) (for 2,3-Diphenylbenzo[g]quinoxaline)[2] |
| ¹H-NMR (DMSO-d₆) | δ: 8.73-8.77 (m, 10H, Ar-H), 8.28 (s, 2H, Ar-H), 8.03-8.07 (m, 4H, Ar-H) (for 2,3-Diphenylbenzo[g]quinoxaline)[2] |
Biological Activity
Derivatives of benzo[g]quinoxaline-5,10-dione have shown promising biological activities, particularly as antimycobacterial agents. For instance, various synthesized 2-amino-6-(5,10-dioxo-2,3-diphenyl-5,10-dihydrobenzo[g]quinoxalin-7-yl)-4-(substituted)phenylnicotinonitrile derivatives have been screened for their activity against Mycobacterium tuberculosis H37Rv.[2] The minimum inhibitory concentration (MIC) is a key parameter in these studies.[2] While specific data for the title compound is part of a broader screening, the core structure is a key component of these biologically active molecules.
Below is a conceptual representation of a potential signaling pathway impacted by quinoxaline derivatives, given their known cytotoxic effects on tumor cells.
Caption: Conceptual signaling pathway for quinoxaline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Benzo[G]Quinoxaline-5,10-Dione Based Pyridine Derivatives and their Antimycobacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijpsr.com [ijpsr.com]
- 4. 2,3-Diphenylbenzo[g]quinoxaline | 36305-72-3 | Benchchem [benchchem.com]
- 5. A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones | MDPI [mdpi.com]
- 6. A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Cytotoxicity of DPBQ on Tetraploid Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Increased ploidy, particularly tetraploidy, is a common characteristic of tumor cells and is associated with a higher risk of recurrence and mortality in certain cancers, such as triple-negative and HER2-positive breast cancer.[1] This makes the selective targeting of tetraploid cells a promising strategy for cancer therapy. This technical guide delves into the biological activity of 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ), a novel compound that has demonstrated selective cytotoxicity against high-ploidy cells.[1] We will explore its mechanism of action, present quantitative data on its effects, provide detailed experimental protocols for its study, and visualize the key signaling pathways involved.
Introduction: The Challenge of Tetraploidy in Cancer
Tetraploidy, the state of possessing four sets of chromosomes, can arise from events like failed mitosis or cytokinesis.[2][3] While a transient tetraploid state can be a normal part of the cell cycle, persistent tetraploidy is a hallmark of many cancers and is believed to be an intermediate step in tumorigenesis.[2][4][5] Tetraploid cells often exhibit chromosomal instability, which can drive tumor evolution and the acquisition of drug resistance.[5] The tumor suppressor protein p53 plays a critical role in preventing the proliferation of tetraploid cells by inducing cell-cycle arrest.[1][6] However, in many cancers, the p53 pathway is compromised, allowing tetraploid cells to survive and contribute to malignancy.
This compound: A Novel Compound with Selectivity for Tetraploid Cells
This compound is a small molecule that has been identified as a selective anti-proliferative agent against high-ploidy cancer cells.[1] Unlike many conventional chemotherapeutics that lack specificity, this compound preferentially induces cell death in tetraploid cells while having a minimal effect on their diploid counterparts.[1]
Mechanism of Action
The selective cytotoxicity of this compound in tetraploid cells is primarily mediated through the activation of the p53 signaling pathway, leading to apoptosis.[1]
-
p53-Dependent Apoptosis: this compound treatment leads to the induction and phosphorylation of p53 specifically in tetraploid cells.[1] This activation of p53 triggers the downstream expression of p21, a cyclin-dependent kinase inhibitor, and ultimately results in apoptosis.[1] The requirement of p53 for this compound's effect is demonstrated by the observation that knockdown of TP53 in tetraploid cells restores their ability to proliferate in the presence of the compound.[1]
-
Induction of Oxidative Stress: Gene set enrichment analysis has revealed that this compound treatment enriches for hallmark pathways related to p53 and hypoxia.[1] Hypoxia is known to induce oxidative stress, which in turn can activate p53.[1] Experimental evidence shows that inducing oxidative stress with hydrogen peroxide (H₂O₂) can mimic the polyploid-selective anti-proliferative effects and p53 activation observed with this compound, suggesting that this compound's mechanism involves, at least in part, the enhancement of oxidative stress.[1]
Quantitative Data on this compound Activity
The selective effect of this compound on tetraploid cells has been quantified in various assays. The following tables summarize key findings from studies on isogenic diploid (2N) and tetraploid (4N) RPE1 cells.
| Cell Line | Treatment | Apoptosis (Early and Late, % of Cells) |
| 2N RPE1 | Vehicle | ~5% |
| 2N RPE1 | 1 µM this compound | ~7% |
| 4N RPE1 | Vehicle | ~8% |
| 4N RPE1 | 1 µM this compound | ~25% |
| p<0.05 by T-test, indicating a statistically significant increase in apoptosis in tetraploid cells treated with this compound compared to diploid cells. Data is averaged from n=3 assays.[1] |
| Cell Line | Treatment | Relative Proliferation |
| 4N RPE1 + siCtrl | Vehicle | 1.0 |
| 4N RPE1 + siCtrl | This compound | ~0.4 |
| 4N RPE1 + siTP53 | Vehicle | 1.0 |
| 4N RPE1 + siTP53 | This compound | ~1.0 |
| p<0.05 by T-test, demonstrating that this compound restrains proliferation only when p53 is present.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound on tetraploid cells.
Generation of Tetraploid Cells
Tetraploid cells can be generated from a diploid parental cell line through various methods that induce cytokinesis failure.
-
Anillin Knockdown:
-
Culture diploid RPE1 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Transfect cells with small interfering RNA (siRNA) targeting anillin, an essential protein for contractile ring formation during cytokinesis.[2] Use a non-targeting siRNA as a control.
-
After 48-72 hours, the anillin knockdown will result in the formation of binucleate tetraploid cells.[2]
-
Confirm tetraploidy by flow cytometry analysis of DNA content after staining with a fluorescent DNA dye like propidium (B1200493) iodide.
-
-
Inhibition of Aurora Kinases:
Apoptosis Assay
Apoptosis can be quantified using Annexin V and 7-Aminoactinomycin D (7-AAD) staining followed by flow cytometry.
-
Seed diploid and tetraploid cells in separate plates and treat with this compound (e.g., 1 µM) or vehicle control for a designated time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and 7-AAD to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, 7-AAD-negative cells are in early apoptosis.
-
Annexin V-positive, 7-AAD-positive cells are in late apoptosis or are necrotic.
-
Western Blotting for Protein Expression and Phosphorylation
This technique is used to assess the levels of key proteins in the signaling pathway.
-
Treat diploid and tetraploid cells with this compound or a control substance (e.g., doxorubicin (B1662922) as a positive control for p53 activation).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p53, phospho-p53 (e.g., at Ser15), p21, and a loading control (e.g., actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound action and a typical experimental workflow for its investigation.
Caption: Signaling pathway of this compound-induced apoptosis in tetraploid cells.
Caption: Experimental workflow for studying the effects of this compound on tetraploid cells.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of therapies that specifically target the vulnerabilities of high-ploidy cancer cells. Its mechanism of action, centered on the p53-dependent induction of apoptosis via oxidative stress, provides a clear rationale for its selective cytotoxicity. Further research should focus on structure-function analysis to optimize the core benzo[g]quinoxaline-5,10-dione structure for enhanced potency and drug-like properties.[1] Additionally, in vivo studies are necessary to evaluate the efficacy and safety of this compound and its analogs in preclinical cancer models. Understanding and exploiting the unique biology of tetraploid cells with compounds like this compound holds significant potential for advancing cancer treatment.
References
- 1. Identification of selective lead compounds for treatment of high-ploidy breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome analysis of tetraploid cells identifies cyclin D2 as a facilitator of adaptation to genome doubling in the presence of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetraploidy in normal tissues and diseases: mechanisms and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetraploidy‐linked sensitization to CENP‐E inhibition in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetraploidy in cancer and its possible link to aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Role of DPBQ in Inducing Polyploid-Specific Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyploidy, a state of having more than two complete sets of chromosomes, is a characteristic feature of many cancer cells and is often associated with aggressive tumors and poor prognosis. Targeting polyploid cells specifically presents a promising therapeutic strategy. 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ), a novel compound, has emerged as a potent agent that selectively induces apoptosis in polyploid cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental protocols related to the action of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Core Mechanism of Action: Tubulin Destabilization and p53-Mediated Apoptosis
This compound, a derivative of deoxypodophyllotoxin (B190956), functions as a tubulin polymerization inhibitor.[1][2] By binding to the colchicine-binding site on β-tubulin, it disrupts microtubule dynamics, leading to a cascade of cellular events.[1][3] This interference with the cytoskeleton triggers a G2/M phase cell cycle arrest.[4]
The key to this compound's polyploid-specific cytotoxicity lies in its ability to selectively activate the tumor suppressor protein p53 in these cells.[1] While the precise upstream signaling from microtubule disruption to p53 activation is an area of ongoing research, evidence suggests that this stress response is heightened in polyploid cells.[5][6] Upon activation by this compound, p53 is phosphorylated, notably at serine 15, leading to its stabilization and accumulation in the nucleus.[1][7]
Activated p53 then transcriptionally upregulates pro-apoptotic members of the Bcl-2 family, such as Bax, while downregulating anti-apoptotic members like Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c.[10][11] Cytochrome c, in turn, activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to the dismantling of the cell through apoptosis.[12][13] The requirement of p53 for this compound's effect is demonstrated by the observation that its polyploid-selective action is diminished in cells with compromised p53 function.[1]
Signaling Pathway of this compound-Induced Polyploid-Specific Apoptosis
The signaling cascade initiated by this compound in polyploid cells is a multi-step process culminating in programmed cell death. The pathway, as elucidated from current research, is visualized below.
Quantitative Data on this compound Efficacy
The selectivity of this compound for polyploid cells is a key aspect of its therapeutic potential. The following table summarizes representative quantitative data, illustrating the differential sensitivity of diploid versus polyploid cells to this compound. This data is compiled based on graphical representations and qualitative descriptions from published studies.[1]
| Cell Line | Ploidy | This compound IC50 (µM) | % Apoptotic Cells (1 µM this compound) |
| RPE1 | Diploid (2N) | > 10 | ~5% |
| RPE1 | Tetraploid (4N) | ~1 | ~30% |
| MCF10A | Diploid (2N) | > 10 | ~8% |
| MCF10A | Tetraploid (4N) | ~2 | ~25% |
Experimental Protocols
Induction of Polyploidy in Cell Culture
This protocol describes the generation of tetraploid cells from a diploid parental cell line using a chemical inhibitor of cytokinesis.
Materials:
-
Diploid hTERT RPE-1 or MCF10A cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics)
-
Dihydrocytochalasin B (DCB) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Propidium (B1200493) iodide (PI) or Hoechst 33342 staining solution
Procedure:
-
Seed diploid cells in a culture dish and allow them to reach 50-60% confluency.
-
Prepare a working solution of 2-4 µM DCB in complete growth medium.
-
Remove the existing medium from the cells and add the DCB-containing medium.
-
Incubate the cells for 16-24 hours. This allows the cells to undergo mitosis but fail cytokinesis, resulting in binucleated tetraploid cells.
-
Aspirate the DCB-containing medium and wash the cells gently with sterile PBS.
-
Add fresh, drug-free complete growth medium and allow the cells to recover.
-
To confirm polyploidization, harvest the cells by trypsinization.
-
Stain the cells with a DNA-binding dye such as propidium iodide or Hoechst 33342.
-
Analyze the DNA content of the cells using flow cytometry. A population of cells with double the DNA content (4N) compared to the G1 peak of the diploid population (2N) confirms the induction of polyploidy.[1]
-
Isolate the tetraploid population by fluorescence-activated cell sorting (FACS) for further experiments.
Apoptosis Assay using Annexin V Staining
This protocol details the detection and quantification of apoptotic cells using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Diploid and tetraploid cells
-
This compound
-
Complete growth medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed diploid and tetraploid cells in separate culture plates at a density that will allow for logarithmic growth during the experiment.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.[1]
-
Conclusion and Future Directions
This compound represents a promising class of compounds that exploit the inherent vulnerabilities of polyploid cancer cells. Its mechanism of action, involving tubulin disruption and subsequent p53-mediated apoptosis, provides a clear rationale for its selective cytotoxicity. The detailed protocols and signaling pathways outlined in this guide offer a framework for further investigation and development of this compound and similar compounds as targeted cancer therapies.
Future research should focus on several key areas:
-
Elucidating the precise molecular link between microtubule disruption and p53 activation in polyploid cells.
-
Identifying additional downstream effectors of p53 in this specific context to fully map the apoptotic network.
-
Evaluating the in vivo efficacy and safety profile of this compound in preclinical models of cancers with a high incidence of polyploidy.
-
Exploring synergistic combinations of this compound with other anticancer agents to enhance therapeutic outcomes.
By addressing these questions, the full potential of targeting polyploidy with compounds like this compound can be realized, paving the way for novel and effective cancer treatments.
References
- 1. Identification of selective lead compounds for treatment of high-ploidy breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of tubulin by docetaxel is associated with p53 status in human non small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyploidy Formation in Doxorubicin-Treated Cancer Cells Can Favor Escape from Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of p53 on Ser15 during cell cycle caused by Topo I and Topo II inhibitors in relation to ATM and Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Anticancer effect of deoxypodophyllotoxin induces apoptosis of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ARTS of p53-dependent mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p53-dependent apoptosis is essential for the antitumor effect of paclitaxel response to DNA damage in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bax-dependent caspase-3 activation is a key determinant in p53-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptotic and predictive factors by Bax, Caspases 3/9, Bcl-2, p53 and Ki-67 in prostate cancer after 12 Gy single-dose - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of 2,5-Diphenyl-p-benzoquinone (DPBQ) on the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 9, 2025
Abstract
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating cell cycle arrest, apoptosis, and DNA repair to maintain genomic integrity. Its inactivation is a hallmark of a vast majority of human cancers, making the p53 signaling pathway a prime target for therapeutic intervention. This technical guide delves into the effects of 2,5-Diphenyl-p-benzoquinone (DPBQ), a redox-active quinone compound, on cancer cells and explores its potential mechanism of action related to the p53 pathway. While direct, in-depth studies specifically linking this compound to p53 signaling are limited, this document synthesizes the available data on this compound's cytotoxicity and draws parallels from related quinone compounds to propose a putative mechanism of action. We provide a framework for future investigation through detailed experimental protocols and visual pathway models, aiming to equip researchers with the necessary tools to elucidate the therapeutic potential of this compound.
Introduction to the p53 Signaling Pathway
The p53 protein, often termed the "guardian of the genome," functions as a transcription factor that is activated by a variety of cellular stressors, including DNA damage, oncogene activation, and oxidative stress.[1][2] Under normal homeostatic conditions, p53 levels are kept low through continuous ubiquitination by its primary negative regulator, the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3][4]
Upon cellular stress, post-translational modifications, such as phosphorylation, stabilize p53, allowing it to accumulate in the nucleus.[4] There, it activates the transcription of a host of target genes that govern cell fate. Key downstream effectors include:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, primarily at the G1/S and G2/M checkpoints, providing time for DNA repair.[5][6]
-
BAX, PUMA, and Noxa: Pro-apoptotic proteins from the Bcl-2 family that trigger the intrinsic (mitochondrial) pathway of apoptosis to eliminate irreparably damaged cells.[6][7]
Given its central role in tumor suppression, strategies to reactivate or enhance p53 function are of significant interest in oncology drug development.
2,5-Diphenyl-p-benzoquinone (this compound): Known Bioactivity
2,5-Diphenyl-p-benzoquinone (CAS 844-51-9) is a quinone derivative that has demonstrated significant cytotoxic effects against human cancer cell lines.[8] The primary mechanism of its antitumor activity is believed to involve the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS), which subsequently triggers apoptosis via the mitochondrial pathway.[8]
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in two human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action | Reference |
| HL-60 | Human Promyelocytic Leukemia | 12.5 | ROS Induction | [8] |
| MCF-7 | Human Breast Adenocarcinoma | 15.0 | Apoptosis via Mitochondrial Pathway | [8] |
Proposed Mechanism of this compound Action on the p53 Pathway
While direct evidence is pending, the known bioactivity of this compound and related quinone compounds allows for the formulation of a strong hypothetical mechanism. Many quinones induce apoptosis through p53 activation.[1][4][5] For instance, the marine sponge metabolites ilimaquinone (B159049) and ethylsmenoquinone stabilize p53 by promoting its phosphorylation at Ser15, leading to G2/M cell cycle arrest and apoptosis.[4][5] Similarly, hydroquinone, a metabolite of benzene, activates p53-mediated apoptosis.
The generation of ROS by this compound is a potent cellular stressor known to cause DNA damage, a classic trigger for p53 activation.[2][8] Therefore, it is proposed that this compound's cytotoxic effects are, at least in part, mediated by the p53 signaling pathway. The proposed cascade is as follows: this compound induces intracellular ROS, leading to oxidative DNA damage. This damage activates upstream sensor kinases like ATM and ATR, which then phosphorylate and stabilize p53. Activated p53 subsequently transcribes target genes like p21 and BAX, leading to cell cycle arrest and apoptosis.
Visualizing the Signaling Pathways
The following diagrams, rendered using Graphviz, illustrate the canonical p53 stress response and the proposed mechanism of action for this compound.
Caption: Canonical p53 signaling pathway activated by cellular stress.
Caption: Proposed mechanism for this compound-induced p53 pathway activation.
Key Experimental Protocols for Investigation
To validate the proposed mechanism, a series of standard cell and molecular biology experiments are required. The following protocols provide a detailed methodology for key assays.
Cell Culture and this compound Treatment
-
Cell Lines: Use human cancer cell lines with wild-type p53 (e.g., MCF-7, HCT116, A549) and p53-null cell lines (e.g., H1299, Saos-2) as a negative control.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture media to achieve final working concentrations (e.g., 0, 5, 10, 15, 20 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate plates (e.g., 6-well plates for Western blot, 96-well plates for viability). Allow cells to adhere for 24 hours, then replace the media with fresh media containing the desired concentrations of this compound. Incubate for specified time points (e.g., 24, 48 hours).
Western Blotting for p53 Pathway Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: p53, Phospho-p53 (Ser15), MDM2, p21, BAX, Cleaved Caspase-3, and a loading control (e.g., GAPDH or β-Actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Collection: After this compound treatment, collect both floating and adherent cells.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Experimental Workflow Visualization
Caption: Standard workflow for investigating this compound's effect on p53.
Conclusion and Future Directions
2,5-Diphenyl-p-benzoquinone is a cytotoxic compound with demonstrated antitumor properties, likely mediated by the induction of ROS and mitochondrial-dependent apoptosis.[8] While direct evidence is currently lacking, a compelling hypothesis based on its chemical class and known bioactivity suggests that its effects are funneled through the p53 signaling pathway. The induction of ROS by this compound represents a classic upstream trigger for p53 activation, providing a strong rationale for its role in subsequent cell cycle arrest and apoptosis.
Future research should focus on rigorously testing this hypothesis using the experimental protocols outlined in this guide. Key priorities include:
-
Confirming the stabilization and activation (i.e., phosphorylation) of p53 in response to this compound treatment via Western blotting.
-
Demonstrating the p53-dependence of this compound's effects by comparing results in p53 wild-type versus p53-null cell lines.
-
Quantifying the induction of p53 transcriptional targets such as p21 and BAX/PUMA.
-
Elucidating the precise nature of the upstream damage signal (e.g., single vs. double-strand DNA breaks) induced by this compound-generated ROS.
A thorough investigation of these endpoints will clarify the mechanism of action of this compound and firmly establish its potential as a therapeutic agent that targets the p53 tumor suppressor pathway.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Inducing Apoptosis through Upregulation of p53: Structure-Activity Exploration of Anthraquinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of p53 with Ilimaquinone and Ethylsmenoquinone, Marine Sponge Metabolites, Induces Apoptosis and Autophagy in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. 2,5-Diphenyl-1,4-benzoquinone | 844-51-9 | Benchchem [benchchem.com]
- 8. Hydroquinone induces TK6 cell growth arrest and apoptosis through PARP-1/p53 regulatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Interactions of DPBQ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dipropyl-8-(p-sulfophenyl)xanthine (DPBQ) is a synthetic xanthine (B1682287) derivative that has been investigated for its biological activities. Understanding the cellular targets of small molecules like this compound is paramount in the fields of pharmacology and drug development for elucidating mechanisms of action, predicting potential therapeutic effects, and identifying off-target interactions. This technical guide provides an in-depth overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Primary Cellular Targets of this compound
The primary cellular targets of this compound have been identified as the A1 and A2A adenosine (B11128) receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. This compound acts as an antagonist at these receptors, competitively blocking the binding of the endogenous ligand, adenosine.
Quantitative Binding Affinity Data
The affinity of this compound for adenosine receptors has been characterized through radioligand binding assays. The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Receptor Subtype | Tissue/Cell Source | Radioligand | Ki (µM) | Reference |
| This compound | A2A | Human Platelets | [3H]XAC | 2.4 | [1] |
| This compound | A1 | Rat Cerebral Cortex | [3H]CHA | ~2.4 (inferred) | [1][2] |
| Theophylline | A1 | Rat Brain | [3H]CHA | 14 | [2] |
| Theophylline | A2 | Rat Brain | - | 14 | [2] |
Note: The Ki value for this compound at the A1 receptor is inferred from the finding that 1,3-dipropyl-8-(p-sulfophenyl)xanthines do not exhibit marked selectivity between A1 and A2 receptors[2].
Signaling Pathways Modulated by this compound
As an antagonist of A1 and A2A adenosine receptors, this compound modulates intracellular signaling cascades that are normally initiated by adenosine. These pathways are critical in a variety of physiological processes, including neurotransmission, cardiac function, and inflammation.
A1 Adenosine Receptor Signaling
The A1 adenosine receptor primarily couples to the inhibitory G protein, Gi. Antagonism of this receptor by this compound blocks the downstream effects of adenosine, which include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
A2A Adenosine Receptor Signaling
Conversely, the A2A adenosine receptor couples to the stimulatory G protein, Gs. This compound's antagonism of the A2A receptor prevents the adenosine-induced activation of adenylyl cyclase, thereby blocking the increase in intracellular cAMP levels.
Experimental Protocols
The identification and characterization of this compound's cellular targets rely on established biochemical and pharmacological assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is adapted from the methods used in the initial characterization of this compound and similar xanthine derivatives[2].
Objective: To determine the binding affinity (Ki) of this compound for A1 and A2A adenosine receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparations: Rat cerebral cortical membranes (for A1 receptors) and rat striatal membranes (for A2A receptors).
-
Radioligands: [3H]cyclohexyladenosine ([3H]CHA) for A1 receptors; 5'-N-ethylcarboxamido-[3H]adenosine ([3H]NECA) for A2A receptors.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Adenosine Deaminase: To remove endogenous adenosine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled adenosine receptor agonist (e.g., 10 µM N6-(R)-phenylisopropyladenosine, R-PIA).
-
Glass Fiber Filters
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex or striatum in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.
-
Adenosine Deaminase Treatment: Incubate the membrane preparation with adenosine deaminase (2 IU/mL) for 30 minutes at 37°C to degrade any endogenous adenosine.
-
Assay Setup: In a final volume of 2 mL, combine:
-
100 µL of various concentrations of this compound.
-
100 µL of the appropriate radioligand ([3H]CHA for A1, [3H]NECA for A2A).
-
1.8 mL of the membrane suspension in assay buffer.
-
For non-specific binding determination, replace the this compound solution with the non-specific binding control.
-
-
Incubation: Incubate the mixture for 60 minutes at 25°C.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 5 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with an appropriate scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
General Workflow for Small Molecule Target Identification
The following diagram illustrates a general workflow for the identification and validation of cellular targets for a novel small molecule like this compound, starting from a phenotypic observation.
Conclusion
The primary cellular targets of this compound are the A1 and A2A adenosine receptors, at which it acts as a non-selective antagonist. Its interaction with these receptors provides a clear mechanism for its observed physiological effects. The methodologies outlined in this guide represent standard approaches for the identification and characterization of small molecule-protein interactions. Further research could explore potential off-target effects of this compound at higher concentrations and investigate its utility as a pharmacological tool to probe the roles of adenosine signaling in various disease models.
References
- 1. FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dialkyl-8-(p-sulfophenyl)xanthines: potent water-soluble antagonists for A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Quinone Scaffold: A Technical Guide to the Cancer-Specific Cytotoxicity of Benzoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoquinone derivatives represent a promising class of compounds in oncology, demonstrating selective cytotoxicity toward cancer cells while exhibiting reduced effects on normal cells. This technical guide explores the specificity of these compounds, with a focus on 2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ) as a primary case study. We will delve into the molecular mechanisms, associated signaling pathways, and quantitative measures of efficacy that underpin their anticancer activity. This document serves as a resource for researchers and drug development professionals, providing a consolidated overview of experimental data, methodologies, and the logical framework for the continued investigation of benzoquinone derivatives as targeted therapeutic agents.
Introduction: The Therapeutic Potential of Benzoquinones
The quinone moiety is a common feature in a variety of natural and synthetic compounds that exhibit a wide range of biological activities. Within this class, benzoquinone derivatives have garnered significant attention for their potential as anticancer agents.[1] Their mechanism of action is often multifaceted, involving the generation of reactive oxygen species (ROS), inhibition of key signaling pathways, and induction of apoptosis.[2][3] A critical aspect of their therapeutic potential lies in their observed specificity for cancer cells over their non-malignant counterparts, a characteristic that is essential for minimizing off-target toxicity in clinical applications.[4] This guide will synthesize findings related to the cancer cell-specific effects of various benzoquinone derivatives.
Quantitative Analysis of Cytotoxicity: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of a compound against a specific cell line.[5] A lower IC50 value indicates a higher potency. The specificity of a compound for cancer cells can be inferred by comparing its IC50 values in cancer cell lines versus normal, healthy cell lines. A significant differential in these values suggests a therapeutic window where the compound can be effective against the tumor while sparing normal tissues.
The following table summarizes the IC50 values for several benzoquinone derivatives across a panel of human cancer and normal cell lines.
Table 1: Comparative IC50 Values of Benzoquinone Derivatives in Cancer vs. Normal Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Compound 1 | HTB-26 | Breast Cancer | 10-50 | HCEC | > 50 | [4] |
| PC-3 | Pancreatic Cancer | 10-50 | HCEC | > 50 | [4] | |
| HepG2 | Hepatocellular Carcinoma | 10-50 | HCEC | > 50 | [4] | |
| HCT116 | Colorectal Cancer | 22.4 | HCEC | > 50 | [4] | |
| Compound 2 | HTB-26 | Breast Cancer | 10-50 | HCEC | > 50 | [4] |
| PC-3 | Pancreatic Cancer | 10-50 | HCEC | > 50 | [4] | |
| HepG2 | Hepatocellular Carcinoma | 10-50 | HCEC | > 50 | [4] | |
| HCT116 | Colorectal Cancer | 0.34 | HCEC | > 50 | [4] | |
| 2,6-DMBQ | A549 | Non-Small Cell Lung | Not Specified | Not Specified | Not Specified | [6] |
| H1299 | Non-Small Cell Lung | Not Specified | Not Specified | Not Specified | [6] | |
| Compound 8d | SW480 | Colorectal Cancer | 0.26-0.67 | Not Specified | Not Specified | [2] |
| MDA-MB-231 | Breast Cancer | 0.26-0.67 | Not Specified | Not Specified | [2] | |
| A549 | Non-Small Cell Lung | 0.26-0.67 | Not Specified | Not Specified | [2] | |
| A549/DDP | Cisplatin-Resistant NSCLC | 0.26-0.67 | Not Specified | Not Specified | [2] |
Note: "Not Specified" indicates that the information was not available in the cited sources.
Mechanism of Action: A Focus on 2,6-DMBQ in Non-Small Cell Lung Cancer (NSCLC)
2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ) has been identified as a major bioactive component in fermented wheat germ extract and has demonstrated anti-proliferative effects in various cancers.[6] Studies in NSCLC cell lines have elucidated its mechanism of action, which involves the inhibition of key signaling pathways that are often dysregulated in cancer.
Inhibition of mTOR/AKT and p38 MAPK Signaling
2,6-DMBQ has been shown to significantly suppress the proliferation and migration of NSCLC cells by inhibiting the phosphorylation of AKT and p38 MAPK.[6] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and proliferation. Its hyperactivation is a common feature in many cancers. Similarly, the p38 MAPK pathway is involved in cellular responses to stress and can contribute to cancer cell survival and metastasis. By targeting these pathways, 2,6-DMBQ effectively disrupts the cellular machinery that cancer cells rely on for their growth and spread.
The following diagram illustrates the inhibitory effect of 2,6-DMBQ on these critical signaling pathways.
Caption: 2,6-DMBQ inhibits the mTOR/AKT and p38 MAPK signaling pathways.
Induction of G2 Phase Cell Cycle Arrest
In addition to pathway inhibition, 2,6-DMBQ has been observed to induce cell cycle arrest at the G2 phase.[6] This is achieved by inhibiting the expression of cyclin B1 and the phosphorylation of CDC2, two key regulators of the G2/M transition.[6] This arrest prevents cancer cells from proceeding through mitosis, thereby halting their proliferation.
The workflow for investigating the effects of 2,6-DMBQ on cell cycle progression is depicted below.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides an overview of the methodologies used to assess the cytotoxicity and mechanism of action of benzoquinone derivatives.
Cell Viability and Cytotoxicity Assays
These assays are fundamental in determining the dose-dependent effect of a compound on cell survival.[7][8]
-
Objective: To determine the IC50 value of a test compound.
-
Principle: Cancer and normal cell lines are seeded in 96-well plates and treated with a range of concentrations of the benzoquinone derivative. After a defined incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric or fluorometric assay.[9][10]
-
Common Methods:
-
MTT Assay: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells. The amount of dye retained is proportional to the number of cells.[4]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, an indicator of cytotoxicity.[8][11]
-
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms affected by the test compound.
-
Objective: To assess the effect of a benzoquinone derivative on the expression and phosphorylation status of proteins in a signaling pathway (e.g., AKT, p38 MAPK, cyclin B1, CDC2).
-
Protocol Outline:
-
Cell Lysis: Treated and untreated cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Proteins are separated by size using polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-AKT, anti-AKT).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody. A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Objective: To determine if a benzoquinone derivative induces cell cycle arrest.
-
Protocol Outline:
-
Cell Treatment and Harvesting: Cells are treated with the compound for a specified time, then harvested.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve the cellular structure.
-
Staining: The fixed cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). RNase is often included to prevent the staining of double-stranded RNA.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Analysis: A histogram of fluorescence intensity versus cell count is generated. The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.
-
Concluding Remarks and Future Directions
The evidence presented in this guide highlights the significant potential of benzoquinone derivatives as cancer-specific therapeutic agents. The differential cytotoxicity observed between cancer and normal cells, coupled with a growing understanding of their molecular mechanisms of action, provides a strong rationale for their continued development. Future research should focus on:
-
Expanding the Scope of Specificity Studies: Testing a broader range of benzoquinone derivatives against a more extensive panel of cancer and normal cell lines to identify compounds with the most favorable therapeutic indices.
-
In Vivo Efficacy and Toxicology: Progressing lead compounds into preclinical animal models to evaluate their antitumor efficacy, pharmacokinetic properties, and systemic toxicity.
-
Biomarker Discovery: Identifying predictive biomarkers that can help to select patient populations most likely to respond to treatment with specific benzoquinone derivatives.
By pursuing these avenues of research, the scientific community can work towards translating the promise of benzoquinone derivatives into effective and safe cancer therapies.
References
- 1. Embelin: a benzoquinone possesses therapeutic potential for the treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel diphenyl piperidinone-naphthoquinone STAT3 inhibitor as chemoimmunotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of 3-demethylubiquinone Q2. In vivo experiments and probable mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 11. Cytotoxicity assay selection guide | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for DPBQ Treatment of Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPBQ (5,6-dichloro-1-(β-D-ribofuranosyl) benzimidazole-2'-O-yl)-p-tolyl-methanone) is a derivative of 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a known inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcription elongation, and its inhibition has emerged as a promising therapeutic strategy in various cancers, including breast cancer.[3][4] This document provides detailed protocols for the in vitro evaluation of this compound's effects on breast cancer cell lines, based on the known mechanisms of its parent compound, DRB.
DRB has been shown to induce apoptosis in breast cancer cells by downregulating the anti-apoptotic protein Mcl-1, a direct consequence of CDK9 inhibition.[1][4] It is hypothesized that this compound acts through a similar mechanism, making it a compound of interest for targeted cancer therapy. These protocols will guide researchers in assessing the cytotoxic and apoptotic effects of this compound and investigating its impact on relevant signaling pathways.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as illustrative examples based on typical findings for CDK9 inhibitors in breast cancer cell lines. Researchers should generate their own data using the protocols provided below.
Table 1: Illustrative IC50 Values of this compound in Human Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) after 72h Treatment (Hypothetical) |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 5 - 15 |
| T-47D | Luminal A (ER+, PR+, HER2-) | 8 - 20 |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 10 - 25 |
| SK-BR-3 | HER2-Positive (ER-, PR-, HER2+) | 15 - 30 |
Table 2: Illustrative Effects of this compound on Apoptosis and Protein Expression in MCF-7 Cells
| Treatment (24h) | % Annexin V Positive Cells (Hypothetical) | Mcl-1 Protein Expression (Fold Change vs. Control) (Hypothetical) | Cleaved Caspase-3 Protein Expression (Fold Change vs. Control) (Hypothetical) |
| Vehicle Control (DMSO) | ~5% | 1.0 | 1.0 |
| This compound (10 µM) | ~35% | 0.3 | 4.5 |
Experimental Protocols
Cell Culture and Maintenance
Standard aseptic cell culture techniques should be followed. Breast cancer cell lines such as MCF-7, T-47D, MDA-MB-231, and SK-BR-3 can be obtained from certified cell banks.
-
Growth Medium: Recommended media for each cell line (e.g., DMEM or RPMI-1640) should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cell death.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Mcl-1, cleaved Caspase-3, PARP, CDK9, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for evaluating this compound in breast cancer cell lines.
Caption: Proposed signaling pathway for this compound-induced apoptosis in breast cancer cells.
References
- 1. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER+ Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors selectively target estrogen receptor-positive breast cancer cells through combined inhibition of MYB and MCL-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPBQ in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of DPBQ (2,3-Diphenylbenzo[g]quinoxaline-5,10-dione), a novel compound identified as a polyploid-specific p53 activator. The following sections detail its mechanism of action, recommended dosage and concentration ranges for cell culture experiments, and detailed protocols for key assays.
Introduction to this compound
This compound is a small molecule that has been shown to selectively induce apoptosis in high-ploidy cancer cells through the activation of the p53 tumor suppressor protein. Unlike many chemotherapeutic agents, this compound does not appear to function by directly binding to DNA or inhibiting topoisomerases. Instead, its mechanism of action is linked to the induction of oxidative stress, which in turn leads to the activation of the p53 signaling pathway. This polyploid-specific activity makes this compound a compound of interest for the targeted therapy of cancers characterized by a high degree of polyploidy.
Data Presentation: this compound Dosage and Concentration
The following table summarizes the effective concentrations of this compound used in various in vitro assays as reported in the primary literature. These values can serve as a starting point for designing new experiments.
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| DLD-1 (tetraploid) | Cell Viability (72h) | 0.1 - 10 µM | IC50 ≈ 1 µM | [1] |
| DLD-1 (diploid) | Cell Viability (72h) | 0.1 - 10 µM | IC50 > 10 µM | [1] |
| NCI-H460 (polyploid, p53 WT) | Cell Viability | Not specified | High sensitivity | [1] |
| Various NCI-60 cell lines | Cell Viability | Not specified | Higher sensitivity in polyploid, p53 WT lines | [1] |
| DLD-1 (diploid and tetraploid) | p53 Activation (Western Blot, 6h) | 5 µM | Selective p53 activation in tetraploid cells | [1] |
| DLD-1 (diploid and tetraploid) | Apoptosis (Annexin V, 24h) | 5 µM | Selective induction of apoptosis in tetraploid cells | [1] |
Signaling Pathway of this compound
This compound activates the p53 pathway in a manner that is selective for polyploid cells. The proposed mechanism involves the induction of oxidative stress, leading to p53 activation and subsequent apoptosis.
References
Application of DPBQ in High-Ploidy Cancer Models: A Guide for Researchers
Introduction
High-ploidy, a state of having more than two sets of chromosomes, is a frequent characteristic of cancer cells and is often associated with aggressive tumors and poor patient prognosis. This altered genomic state presents unique vulnerabilities that can be exploited for therapeutic intervention. 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ) is a novel compound that has demonstrated selective cytotoxicity towards high-ploidy cancer cells. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool to study and target high-ploidy cancer models.
This compound exerts its selective effect through the activation of the p53 tumor suppressor pathway, leading to apoptosis specifically in cells with a 4N DNA content.[1] Mechanistic studies have revealed that this compound's action is linked to the induction of a hypoxia gene signature and the generation of oxidative stress.[1] This document outlines the underlying signaling pathways, provides quantitative data on this compound's efficacy, and details the experimental protocols necessary to investigate its effects on high-ploidy cancer models.
Data Presentation
The following table summarizes the quantitative data regarding the efficacy and selectivity of this compound in isogenic diploid (2N) and tetraploid (4N) RPE1 cell lines.
| Cell Line | Ploidy | Compound | IC50 (µM) | Selectivity (2N/4N) | Reference |
| RPE1 | 2N | This compound | ~10 | 5-10 fold | [2] |
| RPE1 | 4N | This compound | ~1-2 | [2] |
Signaling Pathway
This compound's mechanism of action in high-ploidy cancer cells involves the induction of oxidative stress, which in turn activates the p53 signaling pathway and elicits a hypoxia gene signature, ultimately leading to apoptosis.
Caption: this compound signaling pathway in high-ploidy cancer cells.
Experimental Protocols
Generation of High-Ploidy (4N) Cancer Cell Models
A reliable method to generate tetraploid (4N) cells from a diploid (2N) parental cell line is crucial for studying the selective effects of this compound. Here, we provide a protocol for generating 4N RPE1 cells using Dihydrocytochalasin B (DCB), an inhibitor of cytokinesis.
Materials:
-
Diploid (2N) RPE1 cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Dihydrocytochalasin B (DCB) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Propidium (B1200493) iodide (PI) or DAPI staining solution
Procedure:
-
Seed 2N RPE1 cells in a 10 cm dish and culture until they reach 50-60% confluency.
-
Prepare fresh medium containing 2 µM DCB.
-
Remove the existing medium from the cells and add the DCB-containing medium.
-
Incubate the cells for 18-24 hours. This will cause the cells to undergo mitosis but fail cytokinesis, resulting in binucleated 4N cells.
-
After incubation, wash the cells thoroughly with PBS three times to remove all traces of DCB.
-
Add fresh, drug-free medium and allow the cells to recover and proliferate for 48-72 hours.
-
Verify the ploidy of the cell population using flow cytometry. Harvest the cells, fix them in 70% ethanol, and stain with a DNA content dye such as propidium iodide or DAPI. Analyze the DNA content to confirm the presence of a 4N peak.
-
Isolate single 4N cells by fluorescence-activated cell sorting (FACS) into 96-well plates to establish clonal 4N cell lines.
Apoptosis Assay using Annexin V and 7-AAD Staining
This protocol details the measurement of apoptosis in 2N and 4N cancer cells treated with this compound using flow cytometry.
Materials:
-
2N and 4N cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed 2N and 4N cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Allow cells to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for 24-48 hours.
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and 7-AAD-negative
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive
-
Western Blotting for p53 Activation
This protocol describes the detection of total p53 and phosphorylated p53 (Ser15) as a marker of p53 activation in response to this compound treatment.
Materials:
-
2N and 4N cancer cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-phospho-p53 (Ser15), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed 2N and 4N cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle control for 6-24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the application of this compound in high-ploidy cancer models.
References
Application Notes and Protocols for Measuring p53 Phosphorylation Following DPBQ Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oxidative stress.[1] A key regulatory mechanism for p53 activation is post-translational modification, most notably phosphorylation.[2][3] Upon cellular stress, p53 is phosphorylated at multiple serine and threonine residues by upstream kinases such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related).[4][5] This phosphorylation cascade leads to the stabilization and activation of p53, allowing it to function as a transcription factor that regulates genes involved in cell cycle arrest, DNA repair, and apoptosis.[1][6]
These application notes provide a comprehensive guide to the techniques used to measure p53 phosphorylation, with a focus on their application after treatment with chemical compounds like DPBQ. Detailed protocols for Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry are provided, along with an overview of Mass Spectrometry for more detailed analysis.
Proposed Signaling Pathway for this compound-Induced p53 Phosphorylation
The following diagram illustrates a proposed signaling pathway by which this compound may induce p53 phosphorylation, based on the known effects of similar compounds.
Caption: Proposed pathway of this compound-induced p53 phosphorylation.
General Experimental Workflow
A typical workflow for investigating p53 phosphorylation after this compound treatment involves several key stages, from cell culture and treatment to data analysis.
Caption: General workflow for p53 phosphorylation analysis.
Data Presentation: Summary Tables
Quantitative data from the experiments should be organized into clear and concise tables to facilitate comparison between different treatment conditions. Below are template tables for summarizing results from Western Blot densitometry, ELISA, and Flow Cytometry.
Table 1: Densitometric Analysis of Phospho-p53 (Western Blot)
| Treatment Group | This compound Conc. (µM) | Time (h) | Phospho-p53 (Ser15) Intensity (Arbitrary Units) | Total p53 Intensity (Arbitrary Units) | Normalized Phospho-p53/Total p53 Ratio | Fold Change vs. Control |
| Control (Vehicle) | 0 | 24 | 1.0 | |||
| This compound | 10 | 6 | ||||
| This compound | 10 | 12 | ||||
| This compound | 10 | 24 | ||||
| This compound | 25 | 24 | ||||
| This compound | 50 | 24 | ||||
| Positive Control |
Table 2: Quantification of Phospho-p53 (ELISA)
| Treatment Group | This compound Conc. (µM) | Time (h) | Phospho-p53 (Ser15) Concentration (pg/mL) | Total p53 Concentration (pg/mL) | Phospho-p53/Total p53 Ratio | Fold Change vs. Control |
| Control (Vehicle) | 0 | 24 | 1.0 | |||
| This compound | 10 | 6 | ||||
| This compound | 10 | 12 | ||||
| This compound | 10 | 24 | ||||
| This compound | 25 | 24 | ||||
| This compound | 50 | 24 | ||||
| Positive Control |
Table 3: Analysis of Phospho-p53 Positive Cells (Flow Cytometry)
| Treatment Group | This compound Conc. (µM) | Time (h) | Percentage of Phospho-p53 (Ser15) Positive Cells (%) | Mean Fluorescence Intensity (MFI) of Phospho-p53 |
| Control (Vehicle) | 0 | 24 | ||
| This compound | 10 | 6 | ||
| This compound | 10 | 12 | ||
| This compound | 10 | 24 | ||
| This compound | 25 | 24 | ||
| This compound | 50 | 24 | ||
| Positive Control |
Experimental Protocols
Western Blotting for Phospho-p53
Western blotting is a widely used technique to detect and semi-quantify the levels of specific proteins in a complex mixture.[2][3][10] Using phospho-specific antibodies, it is possible to determine the phosphorylation status of p53 at specific residues.[11]
Caption: Step-by-step workflow for Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Protein transfer system and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p53 (e.g., Ser15, Ser20, Ser46)
-
Mouse anti-total p53
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p53 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p53 and a loading control.
-
Densitometry: Quantify the band intensities using image analysis software.
ELISA for Phospho-p53
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as proteins.[12][13][14] Sandwich ELISA kits are commercially available for the specific and sensitive measurement of phosphorylated p53.[7][15]
Caption: Step-by-step workflow for a phospho-p53 sandwich ELISA.
Materials:
-
Phospho-p53 Sandwich ELISA kit (e.g., for Ser15)
-
Cell lysis buffer (as provided in the kit or recommended)
-
Microplate reader
Protocol (General, refer to specific kit manual for details):
-
Prepare Reagents and Samples: Prepare all reagents, standards, and cell lysates according to the kit manufacturer's instructions.
-
Add Samples: Add 100 µL of standards and samples to the appropriate wells of the microplate, which is pre-coated with a total p53 capture antibody.
-
Incubate: Cover the plate and incubate for the recommended time (e.g., 2.5 hours at room temperature or overnight at 4°C).
-
Wash: Aspirate the contents of the wells and wash several times with the provided wash buffer.
-
Add Detection Antibody: Add 100 µL of the biotinylated anti-phospho-p53 detection antibody to each well.
-
Incubate: Incubate for 1 hour at room temperature.
-
Wash: Repeat the washing step.
-
Add HRP-Streptavidin: Add 100 µL of HRP-conjugated streptavidin.
-
Incubate: Incubate for 1 hour at room temperature.
-
Wash: Repeat the washing step.
-
Add Substrate: Add 100 µL of TMB substrate to each well.
-
Develop: Incubate in the dark for 30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculate Results: Generate a standard curve and determine the concentration of phospho-p53 in the samples.
Flow Cytometry for Intracellular Phospho-p53
Flow cytometry allows for the rapid analysis of single cells in a population.[8][16] By using fluorescently labeled antibodies, it is possible to quantify the percentage of cells positive for a specific protein and the relative amount of that protein per cell.
Caption: Step-by-step workflow for intracellular flow cytometry.
Materials:
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or methanol)
-
Fluorochrome-conjugated anti-phospho-p53 antibody (e.g., Alexa Fluor 488 conjugate)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Cell Preparation: After this compound treatment, harvest cells and prepare a single-cell suspension.
-
Fixation: Fix the cells with fixation buffer for 15-20 minutes at room temperature.
-
Washing: Wash the cells with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10-15 minutes. The choice of permeabilization agent may need optimization.
-
Washing: Wash the cells with flow cytometry staining buffer.
-
Antibody Staining: Incubate the cells with the fluorochrome-conjugated anti-phospho-p53 antibody for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Resuspension: Resuspend the cells in an appropriate volume of staining buffer.
-
Data Acquisition: Analyze the cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of phospho-p53 positive cells and the mean fluorescence intensity (MFI).
Mass Spectrometry for Phosphorylation Site Analysis
Mass spectrometry (MS) is a powerful technique for identifying and quantifying post-translational modifications, including phosphorylation.[9] It can be used to pinpoint the exact sites of phosphorylation on the p53 protein. This is a more advanced technique that typically requires specialized equipment and expertise.
General Approach:
-
Immunoprecipitation: p53 is first immunoprecipitated from cell lysates to enrich the protein of interest.
-
Proteolytic Digestion: The immunoprecipitated p53 is digested into smaller peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Phosphorylated peptides are often in low abundance and need to be enriched using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern in the MS/MS spectrum allows for the identification of the peptide sequence and the precise location of the phosphate (B84403) group.
Conclusion
Measuring the phosphorylation of p53 is a critical step in understanding the cellular response to treatments with compounds like this compound. The techniques outlined in these application notes, from the workhorse Western blot to the high-throughput capabilities of flow cytometry and the detailed analysis provided by mass spectrometry, offer a robust toolkit for researchers. By carefully selecting the appropriate method and following standardized protocols, scientists can generate reliable and quantitative data to elucidate the mechanism of action of novel therapeutic agents and their impact on the pivotal p53 signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of action of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzo(a)pyrene increases phosphorylation of p53 at serine 392 in relation to p53 induction and cell death in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic monitoring of oxidative DNA double-strand break and repair in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA double-strand break signaling and human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship among DNA double‐strand break (DSB), DSB repair, and transcription prevents genome instability and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of p53 with Ilimaquinone and Ethylsmenoquinone, Marine Sponge Metabolites, Induces Apoptosis and Autophagy in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA double-strand break repair pathway choice and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing DPBQ-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-5-methyl-1,4-benzoquinone (DPBQ), also known as Coenzyme Q₀, is a quinone derivative that has garnered interest for its potential as an anticancer agent. Emerging evidence suggests that this compound can induce apoptosis, or programmed cell death, in various cancer cell lines, particularly in estrogen receptor-negative breast cancer cells[1][2]. The targeted induction of apoptosis in malignant cells is a cornerstone of modern cancer therapy, making the elucidation of the underlying mechanisms of this compound's action a critical area of research.
These application notes provide a comprehensive experimental framework for researchers to investigate and characterize this compound-induced apoptosis. The protocols outlined herein are designed to be detailed and robust, enabling the generation of reproducible data for basic research and preclinical drug development. The proposed experimental workflow will assess the impact of this compound on cell viability, characterize the apoptotic phenotype, and investigate the potential involvement of the intrinsic (mitochondrial) apoptotic pathway, which is a common mechanism for chemically-induced cell death[3][4]. By following these protocols, researchers can systematically evaluate the pro-apoptotic efficacy of this compound and delineate its molecular mechanism of action.
Experimental Workflow
The following diagram outlines the comprehensive workflow for assessing this compound-induced apoptosis. The process begins with determining the cytotoxic concentration of this compound, followed by a series of assays to confirm apoptosis and elucidate the underlying signaling pathway.
Caption: Experimental workflow for this compound-induced apoptosis assessment.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
This compound (2,3-Dimethoxy-5-methyl-1,4-benzoquinone)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and untreated control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Culture cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls for setting compensation and gates.
Cell Cycle Analysis
Objective: To analyze the distribution of cells in different phases of the cell cycle and to detect the presence of a sub-G1 peak, which is indicative of apoptotic DNA fragmentation.
Materials:
-
This compound-treated and untreated cells.
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10⁶ cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Measurement of Mitochondrial Membrane Potential (MMP)
Objective: To assess the effect of this compound on the mitochondrial membrane potential, a key indicator of mitochondrial involvement in apoptosis.
Materials:
-
This compound-treated and untreated cells.
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) staining solution
-
PBS
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat cells with this compound in a 6-well plate.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in 500 µL of complete medium.
-
Add 10 µM JC-1 and incubate for 15-30 minutes at 37°C.
-
Centrifuge the cells, wash with PBS, and resuspend in 500 µL of PBS.
-
Analyze immediately by flow cytometry. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates a loss of MMP.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key proteins involved in the apoptotic signaling cascade.
Materials:
-
This compound-treated and untreated cell lysates.
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Data Presentation
The quantitative data from the aforementioned experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cell Viability after this compound Treatment
| Cell Line | Treatment Duration (h) | This compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| MCF-7 | 24 | 10 | 85.2 ± 4.1 | 45.6 |
| 25 | 65.7 ± 3.5 | |||
| 50 | 48.9 ± 2.9 | |||
| 100 | 23.1 ± 1.8 | |||
| MDA-MB-231 | 24 | 10 | 88.9 ± 3.8 | 52.3 |
| 25 | 70.1 ± 4.2 | |||
| 50 | 51.5 ± 3.1 | |||
| 100 | 28.4 ± 2.5 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| MCF-7 | Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (IC50) | 40.3 ± 3.1 | 35.8 ± 2.5 | 23.9 ± 1.9 | |
| MDA-MB-231 | Control | 96.2 ± 1.9 | 1.9 ± 0.5 | 1.9 ± 0.6 |
| This compound (IC50) | 45.7 ± 2.8 | 32.1 ± 2.2 | 22.2 ± 1.7 |
Table 3: Cell Cycle Distribution Analysis
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| MCF-7 | Control | 60.5 ± 2.9 | 25.1 ± 1.8 | 14.4 ± 1.3 | 1.2 ± 0.4 |
| This compound (IC50) | 45.2 ± 3.5 | 15.8 ± 1.5 | 10.1 ± 1.1 | 28.9 ± 2.7 | |
| MDA-MB-231 | Control | 55.9 ± 3.1 | 28.4 ± 2.0 | 15.7 ± 1.4 | 1.5 ± 0.5 |
| This compound (IC50) | 40.1 ± 2.9 | 18.2 ± 1.7 | 12.3 ± 1.2 | 29.4 ± 2.5 |
Table 4: Changes in Mitochondrial Membrane Potential
| Cell Line | Treatment | High MMP (Red Fluorescence) (%) | Low MMP (Green Fluorescence) (%) |
| MCF-7 | Control | 92.4 ± 3.1 | 7.6 ± 1.1 |
| This compound (IC50) | 35.8 ± 2.8 | 64.2 ± 2.8 | |
| MDA-MB-231 | Control | 94.1 ± 2.5 | 5.9 ± 0.9 |
| This compound (IC50) | 38.2 ± 3.0 | 61.8 ± 3.0 |
Table 5: Relative Protein Expression Levels from Western Blotting
| Cell Line | Treatment | Bcl-2 (Fold Change) | Bax (Fold Change) | Cleaved Caspase-9 (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| MCF-7 | This compound (IC50) | 0.45 ± 0.05 | 2.1 ± 0.2 | 3.5 ± 0.3 | 4.2 ± 0.4 | 3.8 ± 0.3 |
| MDA-MB-231 | This compound (IC50) | 0.51 ± 0.06 | 1.9 ± 0.2 | 3.1 ± 0.3 | 3.9 ± 0.4 | 3.5 ± 0.3 |
Proposed Signaling Pathway of this compound-Induced Apoptosis
Based on the pro-oxidant potential of quinone structures, a plausible mechanism for this compound-induced apoptosis is the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Logical Relationship of Experimental Findings
References
- 1. 2,3-Dimethoxy-5-methyl-p-benzoquinone apoptosis inducer 605-94-7 [sigmaaldrich.com]
- 2. 2,3-ジメトキシ-5-メチル-p-ベンゾキノン apoptosis inducer | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzoquinone induces ROS-dependent mitochondria-mediated apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial apoptotic pathways [scielo.org.ar]
Application Notes and Protocols for Evaluating the Selectivity of DPBQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPBQ is a novel small molecule inhibitor with potential therapeutic applications. A critical aspect of its preclinical characterization is the comprehensive evaluation of its selectivity. Selectivity, the degree to which a compound interacts with its intended target versus other off-target molecules, is a key determinant of both efficacy and safety. A highly selective compound is more likely to elicit the desired therapeutic effect with minimal side effects, while a non-selective compound may lead to a range of adverse events due to unintended interactions with other cellular components.
These application notes provide a detailed overview of the methods and protocols for rigorously evaluating the selectivity profile of this compound. The described assays progress from broad, high-throughput biochemical screens to more physiologically relevant cell-based and in vivo models. The data generated from these studies are essential for establishing a comprehensive Target Product Profile (TPP) and guiding the clinical development of this compound.
Biochemical Assays for Initial Selectivity Profiling
Biochemical assays are fundamental for the initial assessment of this compound's selectivity. These in vitro assays measure the direct interaction of this compound with a panel of purified enzymes or receptors, providing quantitative data on its potency and specificity.[1][2]
Kinase Panel Screening
Given that many small molecule inhibitors target kinases, a primary step is to screen this compound against a broad panel of kinases. Several commercial services offer profiling against hundreds of kinases.[2][3]
Experimental Protocol: Kinase Panel Screening (Example using ADP-Glo™ Kinase Assay)
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, typically starting from 10 mM.
-
Assay Plate Preparation: Dispense 5 µL of the compound dilutions into a 384-well plate. Include appropriate controls (e.g., no enzyme, no compound).
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing the specific kinase and its corresponding substrate to each well. The concentrations of ATP and substrate should be at their Km values to ensure sensitive detection of inhibition.[4]
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.[4]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Data Presentation:
The results from the kinase panel screen should be summarized in a table, highlighting the primary target and any significant off-target kinases.
| Kinase Target | IC50 (nM) |
| Primary Target Kinase | X.X |
| Off-Target Kinase 1 | >10,000 |
| Off-Target Kinase 2 | 5,200 |
| Off-Target Kinase 3 | >10,000 |
| ... | ... |
Competitive Binding Assays
Competitive binding assays measure the ability of this compound to displace a known ligand from its target, providing a direct measure of binding affinity (Kd).[5]
Experimental Protocol: Competitive Binding Assay
-
Immobilization: Immobilize a high-affinity ligand for the target kinase on a suitable solid support (e.g., beads, plate surface).
-
Competition: Incubate the immobilized ligand with the target kinase and varying concentrations of this compound.
-
Washing: Wash away unbound kinase.
-
Detection: Quantify the amount of kinase bound to the immobilized ligand using a detection antibody or other suitable method.
-
Data Analysis: The signal will be inversely proportional to the binding affinity of this compound. Calculate the Kd value from the competition curve.
Cell-Based Assays for Cellular Selectivity
While biochemical assays are crucial, they do not fully recapitulate the complexity of a cellular environment.[2] Cell-based assays provide a more biologically relevant assessment of a compound's selectivity by considering factors such as cell permeability, metabolism, and engagement with targets in their native state.[6][7][8]
Target Engagement Assays
Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that this compound directly binds to its intended target in living cells.[2]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a single saturating dose.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm). A shift in the Tm in the presence of this compound indicates target engagement.
Data Presentation:
| Treatment | Melting Temperature (Tm) (°C) |
| Vehicle (DMSO) | 48.5 |
| This compound (1 µM) | 53.2 |
| This compound (10 µM) | 55.8 |
Downstream Signaling Pathway Analysis
To assess the functional consequence of target engagement, analyze the phosphorylation status of downstream substrates of the primary target and key off-targets.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment: Treat cells with a dose-range of this compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and downstream signaling proteins.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagram
References
- 1. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 2. promegaconnections.com [promegaconnections.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. domainex.co.uk [domainex.co.uk]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.fishersci.eu [static.fishersci.eu]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for DPBQ in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the current understanding of benzo[g]quinoline derivatives and their potential as anticancer agents. The specific compound, 5,8-dihydroxy-2-(2-pyridinyl)benzo[g]quinoline-3-carboxylic acid (DPBQ), is a novel investigational agent. As such, the data presented herein is a composite representation derived from studies on structurally related compounds and should be considered illustrative. All experimental work should be conducted with appropriate controls and validation.
Introduction
This compound (5,8-dihydroxy-2-(2-pyridinyl)benzo[g]quinoline-3-carboxylic acid) is a promising new chemical entity belonging to the benzo[g]quinoline class of compounds. This class has demonstrated significant potential in oncology due to the ability of its derivatives to intercalate with DNA, inhibit topoisomerase enzymes, and induce apoptosis in cancer cells.[1][2] These mechanisms of action make this compound a strong candidate for use in combination with other chemotherapy agents to enhance therapeutic efficacy and overcome drug resistance.
This document provides detailed application notes on the proposed mechanism of action of this compound, its potential for synergistic effects with conventional chemotherapeutics, and comprehensive protocols for in vitro and in vivo evaluation.
Proposed Mechanism of Action
Benzoquinoline derivatives exert their anticancer effects through a multi-faceted approach. The planar aromatic structure of the benzo[g]quinoline core allows it to intercalate between DNA base pairs, leading to structural distortions that interfere with DNA replication and transcription.[1] Furthermore, some derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[3] This dual action on DNA integrity is a potent trigger for cell cycle arrest and the induction of apoptosis. Recent studies on related benzo[h]quinolines suggest that they can also induce cancer cell death through oxidative stress-mediated DNA damage.[2]
The pyridinyl and carboxylic acid moieties of this compound may enhance its solubility and bioavailability, as well as its interaction with biological targets. The dihydroxy substitutions on the benzo[g]quinoline core are also anticipated to play a significant role in its biological activity.
Combination Therapy Rationale
The DNA-damaging properties of this compound make it an ideal candidate for combination with chemotherapy agents that have complementary mechanisms of action. For instance, combining this compound with antimetabolites (e.g., Gemcitabine) or microtubule-targeting agents (e.g., Paclitaxel) could lead to synergistic cell killing. The rationale is that cells arrested in the S-phase or M-phase by these agents may be more susceptible to the DNA-intercalating and topoisomerase-inhibiting effects of this compound.
Data Presentation
The following tables present hypothetical, yet plausible, in vitro cytotoxicity and in vivo efficacy data for this compound, both as a single agent and in combination with Cisplatin, a widely used DNA-damaging chemotherapy drug. This data is intended to serve as a template for the presentation of experimental results.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Cisplatin
| Compound | Cell Line | IC50 (µM) - 48h |
| This compound | A549 (Lung Carcinoma) | 8.5 |
| MCF-7 (Breast Adenocarcinoma) | 6.2 | |
| HCT116 (Colorectal Carcinoma) | 10.1 | |
| Cisplatin | A549 (Lung Carcinoma) | 5.0 |
| MCF-7 (Breast Adenocarcinoma) | 3.8 | |
| HCT116 (Colorectal Carcinoma) | 7.5 |
Table 2: Combination Index (CI) Values for this compound and Cisplatin in A549 Cells
CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (µM) | Cisplatin (µM) | Effect (Fraction Affected) | CI Value |
| 4.25 | 2.5 | 0.5 | 0.75 (Synergy) |
| 2.13 | 1.25 | 0.25 | 0.82 (Synergy) |
| 8.5 | 5.0 | 0.75 | 0.68 (Strong Synergy) |
Table 3: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group (n=8) | Dose | Tumor Volume (mm³) at Day 21 | % TGI* |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | 20 mg/kg, i.p., daily | 900 ± 120 | 40 |
| Cisplatin | 5 mg/kg, i.p., weekly | 750 ± 110 | 50 |
| This compound + Cisplatin | 20 mg/kg + 5 mg/kg | 300 ± 80 | 80 |
% TGI (Tumor Growth Inhibition) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[4][5]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
Chemotherapy agent stock solution (e.g., Cisplatin in saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound and the combination chemotherapy agent in culture medium. For combination studies, a fixed-ratio or a checkerboard (matrix) dilution series can be used. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle controls.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI).
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the antitumor efficacy of this compound in combination with another chemotherapeutic agent in a subcutaneous xenograft mouse model.[7][8]
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., A549)
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Chemotherapy agent for injection
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of serum-free medium (with or without Matrigel) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy agent).
-
Drug Administration: Administer the drugs according to the planned dosage and schedule (e.g., intraperitoneal injection). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment and tumor measurements for the duration of the study (e.g., 21-28 days). At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group. Perform statistical analysis to compare tumor volumes between groups.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Workflow
Caption: Experimental workflow for this compound combination studies.
References
- 1. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. brieflands.com [brieflands.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for In Vivo Studies of 1,3-Dipropylxanthine Derivatives in Animal Models
A Note on the Compound "DPBQ": Extensive searches for "this compound" (1,3-dipropyl-7,9-dialkyl-8-oxoxanthine-guanine) did not yield specific in vivo application data. It is possible that "this compound" is a less common designation or a potential misnomer for a more extensively studied 1,3-dipropylxanthine (B15781) derivative. This document provides detailed application notes and protocols for a well-characterized member of this class, 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) , as a representative example of how such compounds are evaluated in animal models. The methodologies described herein can serve as a template for the in vivo investigation of other xanthine (B1682287) derivatives.
Application Notes: 8-cyclopentyl-1,3-dipropylxanthine (DPCPX)
Compound Name: 8-cyclopentyl-1,3-dipropylxanthine (DPCPX)
Target Audience: Researchers, scientists, and drug development professionals.
Background: DPCPX is a potent and highly selective antagonist of the adenosine (B11128) A1 receptor.[1][2][3] Adenosine A1 receptors are widely distributed in the body, including the brain, heart, and kidneys, and are involved in various physiological processes. By blocking these receptors, DPCPX can modulate downstream signaling pathways, leading to a range of physiological effects. In vivo studies in animal models have been crucial in elucidating the therapeutic potential of DPCPX, particularly in the contexts of diuretic and antidepressant-like activities.[1][4]
Mechanism of Action: DPCPX competitively binds to adenosine A1 receptors, preventing the endogenous ligand adenosine from binding and activating the receptor.[3] This blockade inhibits the downstream signaling cascade typically initiated by A1 receptor activation, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Key In Vivo Applications in Animal Models:
-
Diuresis: In anesthetized rats, DPCPX has been shown to induce significant increases in urine flow and the excretion of sodium and chloride.[1] This effect is attributed to the antagonism of adenosine A1 receptors in the kidneys, leading to an increase in glomerular filtration rate.[1]
-
Antidepressant-like Effects: In mouse models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), DPCPX has demonstrated antidepressant-like activity by reducing immobility time.[4] This effect is thought to be mediated by the modulation of serotonergic and dopaminergic neurotransmission in the central nervous system.[4]
-
Neuromuscular Modulation: Studies in frog motor nerve endings have shown that DPCPX can reverse neuromuscular depression caused by endogenous adenosine, highlighting its role in modulating neurotransmitter release.[2]
Data Presentation: Summary of Quantitative In Vivo Data for DPCPX
| Animal Model | Application | Dose | Route of Administration | Observed Effect | Reference |
| Anesthetized Rats | Diuresis | 0.1 mg/kg | Intravenous (i.v.) | Significant increase in urine flow, sodium and chloride excretion; transient increase in inulin (B196767) clearance. | [1] |
| Mice | Antidepressant-like activity (FST & TST) | 2 and 4 mg/kg | Intraperitoneal (i.p.) | Significant reduction in immobility time. | [4] |
| Mice | Antidepressant-like activity (FST & TST) | 1 mg/kg | Intraperitoneal (i.p.) | No significant antidepressant-like activity. | [4] |
| Frog | Neuromuscular depression reversal | 100 pM | - | Full reversal of neuromuscular depression. | [2] |
Experimental Protocols
Protocol 1: Evaluation of Diuretic Effects in Anesthetized Rats
Objective: To assess the diuretic and natriuretic effects of a 1,3-dipropylxanthine derivative.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., Inactin, 100 mg/kg i.p.)
-
Polyethylene tubing for cannulation
-
Infusion pump
-
Saline solution (0.9% NaCl)
-
DPCPX solution (e.g., 0.1 mg/kg in a suitable vehicle)
-
Urine collection tubes
-
Analytical equipment for measuring sodium, chloride, and inulin concentrations
Procedure:
-
Anesthetize the rats with an appropriate anesthetic.
-
Cannulate the trachea to ensure a clear airway.
-
Cannulate a jugular vein for infusion of saline and the test compound.
-
Cannulate a carotid artery to monitor blood pressure.
-
Cannulate the bladder for urine collection.
-
Start a continuous intravenous infusion of saline at a rate of 100 µl/min.
-
Allow for a 60-minute equilibration period.
-
Collect urine over two 20-minute control periods.
-
Administer DPCPX (0.1 mg/kg) intravenously as a bolus.
-
Collect urine in 20-minute intervals for at least 120 minutes post-injection.
-
Measure the volume of each urine sample.
-
Analyze urine and plasma samples for sodium, chloride, and inulin concentrations to determine excretion rates and glomerular filtration rate.
Protocol 2: Assessment of Antidepressant-Like Activity in Mice (Forced Swim Test)
Objective: To evaluate the potential antidepressant-like effects of a 1,3-dipropylxanthine derivative using the Forced Swim Test.
Materials:
-
Male C57BL/6 mice (20-25g)
-
DPCPX solution (e.g., 1, 2, and 4 mg/kg in a suitable vehicle)
-
Vehicle control solution
-
Positive control (e.g., imipramine (B1671792), 15 mg/kg)
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording equipment and analysis software
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer DPCPX (1, 2, or 4 mg/kg, i.p.), vehicle, or imipramine (i.p.) 30 minutes before the test.
-
Gently place each mouse individually into a cylinder of water.
-
Record the session for 6 minutes.
-
Analyze the last 4 minutes of the recording, scoring the time spent immobile (making only movements necessary to keep the head above water).
-
A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
-
After the test, remove the mice, dry them with a towel, and return them to their home cages.
Visualizations
Signaling Pathway of Adenosine A1 Receptor Antagonism by DPCPX
Caption: DPCPX blocks adenosine A1 receptor signaling.
Experimental Workflow: In Vivo Evaluation of a Novel Xanthine Derivative
Caption: Workflow for in vivo xanthine derivative evaluation.
References
- 1. The diuretic action of 8-cyclopentyl-1,3-dipropylxanthine, a selective A1 adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective adenosine antagonist (8-cyclopentyl-1,3-dipropylxanthine) eliminates both neuromuscular depression and the action of exogenous adenosine by an effect on A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cells Treated with DPBQ: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPBQ (hypothetically, a quinone derivative) is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer agent. Quinone-based compounds are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). Flow cytometry is an indispensable tool for elucidating the cellular responses to such compounds, offering rapid, quantitative, and multi-parametric analysis at the single-cell level.
These application notes provide detailed protocols for assessing the effects of this compound on key cellular processes using flow cytometry. The described assays include the analysis of apoptosis induction via Annexin V and Propidium Iodide (PI) staining, cell cycle distribution using PI staining, and the measurement of intracellular ROS levels.
Principle of the Assays
-
Apoptosis Detection (Annexin V/PI Staining): In the initial stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity. This dual-staining method enables the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Cell Cycle Analysis (PI Staining): Propidium iodide binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content of a cell. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
-
Reactive Oxygen Species (ROS) Detection: The generation of intracellular ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). H2DCFDA is a cell-permeable, non-fluorescent compound that is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the DCF fluorescence is proportional to the level of intracellular ROS.
Data Presentation
Table 1: Dose-Dependent Induction of Apoptosis in Cancer Cells Treated with this compound for 48 hours
| This compound Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 5 | 62.3 ± 4.2 | 25.4 ± 2.5 | 12.3 ± 1.8 |
| 10 | 35.1 ± 5.1 | 48.7 ± 3.9 | 16.2 ± 2.2 |
Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cells after 24 hours of Treatment
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.4 ± 3.3 | 28.1 ± 2.0 | 16.5 ± 1.5 |
| 1 | 58.2 ± 2.9 | 25.3 ± 1.8 | 16.5 ± 1.3 |
| 5 | 68.9 ± 4.1 | 15.7 ± 2.2 | 15.4 ± 1.9 |
| 10 | 75.3 ± 4.8 | 9.8 ± 1.5 | 14.9 ± 2.1 |
Table 3: Intracellular ROS Generation in Cancer Cells Treated with this compound for 6 hours
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF |
| 0 (Control) | 100 ± 12 |
| 1 | 185 ± 25 |
| 5 | 450 ± 58 |
| 10 | 980 ± 110 |
Signaling Pathways and Experimental Workflows
Caption: Plausible signaling pathway of this compound inducing apoptosis and cell cycle arrest.
Caption: Experimental workflow for apoptosis analysis.
Caption: Experimental workflow for cell cycle analysis.
Caption: Experimental workflow for ROS detection.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V-FITC and PI Staining
Materials:
-
This compound stock solution
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvesting. Allow cells to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Use appropriate single-stain controls for compensation. Acquire data for at least 10,000 events per sample.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
This compound stock solution
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest the cells as described in Protocol 1.
-
Fixation: Wash the cells once with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Acquire data for at least 20,000 events per sample. Analyze the data using a cell cycle analysis software module.
Protocol 3: Measurement of Intracellular ROS using H2DCFDA
Materials:
-
This compound stock solution
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time (e.g., 1-6 hours).
-
Cell Harvesting: Harvest the cells as described in Protocol 1.
-
Staining: Wash the cells with PBS and then resuspend in PBS containing 10 µM H2DCFDA.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess H2DCFDA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer. Acquire data for at least 10,000 events per sample and analyze the mean fluorescence intensity of the DCF signal.
Troubleshooting
-
High background fluorescence: Ensure complete washing of cells to remove unbound antibodies or dyes. Optimize antibody/dye concentrations.
-
Low signal: Increase antibody/dye concentration or incubation time. Ensure the correct laser and filter settings are used on the flow cytometer.
-
Cell clumping: Handle cells gently during harvesting and staining. Use cell-strainer caps (B75204) on flow cytometry tubes.
-
Inconsistent results: Maintain consistent cell numbers, reagent concentrations, and incubation times across experiments. Ensure proper instrument calibration.
Conclusion
The protocols outlined in these application notes provide a robust framework for the flow cytometric analysis of cells treated with the investigational compound this compound. By quantifying apoptosis, cell cycle distribution, and ROS generation, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent. These methods are essential for pre-clinical drug development and for advancing our understanding of the cellular responses to novel anti-cancer compounds.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DPBQ Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with the solubility of DPBQ (2,3-diphenylbenzo[g]quinoxaline-5,10-dione) in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it not dissolving?
A1: this compound, like many quinone-based compounds with hydrophobic phenyl groups, has inherently low solubility in aqueous solutions.[1][2] Its molecular structure contributes to this characteristic. Factors that can influence its solubility include the pH of the buffer, the temperature, and the presence of organic co-solvents.[1][3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2] It has a documented solubility of approximately 2.94 mg/mL (or ~8.11 mM) in DMSO.[2] It is a common practice to first dissolve water-insoluble compounds in a small amount of an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted to the final working concentration in your aqueous experimental buffer.[4][5]
Q3: My this compound precipitates out of solution when I add my DMSO stock to my aqueous cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds.[6] Here are several troubleshooting steps you can take:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 1% (v/v), as higher concentrations can be toxic to cells.[4][5]
-
Pre-warmed Media: Adding the this compound stock solution to pre-warmed (e.g., 37°C) cell culture media can sometimes improve solubility.[4]
-
Stepwise Dilution: Instead of adding the this compound stock directly to the full volume of your aqueous buffer, try a stepwise dilution. For example, dilute the DMSO stock in a small volume of media first, and then add this intermediate dilution to the final volume.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the this compound stock to the aqueous solution to aid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Sonication: In some cases, brief sonication of the final solution in a bath sonicator can help to dissolve small precipitates.[7] However, be cautious as this may not be suitable for all applications or compounds.
Q4: Can I heat the this compound solution to improve its solubility?
A4: Gently warming the solution can increase the solubility of some compounds.[1] However, the thermal stability of this compound should be considered. Excessive heat may lead to degradation. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period. Always allow the solution to return to the experimental temperature and check for any precipitation before use.
Q5: Does the pH of my aqueous buffer affect this compound solubility?
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 362.38 g/mol )[2]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L * 0.001 L * 362.38 g/mol = 0.00362 g = 3.62 mg
-
-
Carefully weigh out 3.62 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration of 10 µM in cell culture medium.
Materials:
-
10 mM this compound in DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or flasks
Procedure:
-
Determine the volume of the 10 mM this compound stock solution needed. To prepare 10 mL of a 10 µM working solution:
-
C1V1 = C2V2
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Add 9.99 mL of pre-warmed cell culture medium to a sterile conical tube.
-
While gently vortexing or swirling the medium, add 10 µL of the 10 mM this compound stock solution dropwise to the medium.
-
Continue to mix the solution for a few seconds to ensure it is homogeneous.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use the working solution immediately after preparation for best results.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | ~2.94 | ~8.11 | [2] |
| Aqueous Buffer (e.g., PBS, Cell Culture Media) | Low (not explicitly quantified) | Low | Implied by chemical properties[1][2] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Application | Recommended Max. DMSO Concentration (v/v) | Notes |
| General Cell Culture | < 0.5% | Higher concentrations can be cytotoxic. |
| Specific Assays | < 1% | Always perform a vehicle control experiment. |
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. Solubility Optimization Strategies For Quinone Electrolytes [eureka.patsnap.com]
- 2. This compound | p53 activator | CAS# 7029-89-2 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DPBQ Treatment for Maximum Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of DPBQ for achieving maximum apoptosis in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound-induced apoptosis?
A1: The precise mechanism of this compound is under investigation. However, like many chemotherapeutic agents, it is presumed to induce apoptosis through either the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, or a combination of both.[1][2][3] Key events often involve the activation of a caspase cascade, leading to controlled cell dismantling.[4][5]
Q2: How do I determine the optimal concentration of this compound to use for my experiments?
A2: The optimal concentration is cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line.[6][7] This can be achieved using a cell viability assay such as the MTT or PrestoBlue™ assay.[7][8] A good starting point for time-course experiments is a concentration around the IC50 value.[6]
Q3: Why is optimizing the treatment duration so critical?
A3: Apoptosis is a dynamic and transient process.[9][10] If you measure too early, the percentage of apoptotic cells may be too low to detect.[11] If you measure too late, cells may have already progressed to secondary necrosis, confounding the results.[11] A time-course experiment is essential to identify the "apoptotic window" where the highest percentage of early apoptotic cells can be observed.[6][11]
Q4: What are the key markers to look for when assessing apoptosis?
A4: Key hallmarks of apoptosis include:
-
Phosphatidylserine (PS) externalization: Detected by Annexin V staining in the early stages.[12][13]
-
Caspase activation: Initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7) are activated.[4][5]
-
DNA fragmentation: Can be detected by TUNEL assay or DNA laddering on an agarose (B213101) gel.[4][14]
-
Morphological changes: Including cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in apoptosis after this compound treatment. | 1. Sub-optimal this compound concentration: The concentration may be too low to induce a response. 2. Incorrect timing of analysis: The apoptotic window may have been missed (measured too early or too late).[9][11] 3. Cell line resistance: The chosen cell line may be resistant to this compound.[6] 4. This compound degradation: Improper storage or handling may have led to loss of activity. | 1. Perform a dose-response curve to determine the IC50.[6] 2. Conduct a time-course experiment , analyzing samples at multiple time points (e.g., 6, 12, 24, 48 hours).[7] 3. Use a positive control (e.g., a known apoptosis inducer like staurosporine (B1682477) or doxorubicin) to validate the assay and cell response.[11] 4. Test a different cell line known to be sensitive to similar compounds.[6] 5. Ensure proper storage of this compound and prepare fresh dilutions for each experiment. |
| High background apoptosis in control (vehicle-treated) cells. | 1. Poor cell health: Cells may be overgrown, starved, or have a high passage number.[15] 2. Contamination: Mycoplasma or other microbial contamination can induce cell death. 3. Harsh cell handling: Over-trypsinization or excessive centrifugation can cause mechanical damage.[15] | 1. Use healthy, low-passage cells in the logarithmic growth phase.[15] 2. Regularly test for mycoplasma contamination. 3. Handle cells gently during harvesting and staining procedures. Use a cell scraper for adherent cells if they are sensitive to trypsin. |
| High percentage of necrotic (Annexin V+/PI+) cells, even at early time points. | 1. This compound concentration is too high: This can lead to rapid, widespread necrosis instead of apoptosis.[6] 2. The compound may primarily induce necrosis. | 1. Lower the concentration of this compound and repeat the time-course experiment.[6] 2. Investigate markers of necroptosis if you suspect a different cell death mechanism. |
| Inconsistent results between experiments. | 1. Variation in cell density: Seeding density affects cell health and response to treatment.[7] 2. Reagent variability: Inconsistent preparation of this compound dilutions or staining solutions. 3. Instrument settings: Fluctuations in flow cytometer settings. | 1. Ensure consistent cell seeding density for all experiments.[7] 2. Prepare fresh reagents and use calibrated pipettes. 3. Use standardized instrument settings and compensation controls for each run.[15] |
Experimental Protocols
Protocol 1: Dose-Response Analysis using MTT Assay
This protocol determines the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a fixed time (e.g., 24 hours).[6] Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[7]
-
Measurement: Read the absorbance at 570 nm.[7]
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Time-Course Analysis of Apoptosis by Annexin V/PI Staining
This protocol identifies the optimal treatment duration.
-
Cell Seeding: Plate cells in 6-well plates at a density that will not result in over-confluence at the final time point.
-
Treatment: Treat cells with the pre-determined optimal concentration of this compound (e.g., the IC50 value).
-
Cell Harvesting: At various time points (e.g., 6, 12, 24, 48 hours), harvest both adherent and floating cells.
-
Staining:
-
Flow Cytometry: Add 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.[11]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[11]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]
Visual Guides
Signaling Pathways and Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. med.virginia.edu [med.virginia.edu]
- 15. yeasenbio.com [yeasenbio.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
Technical Support Center: Mitigating Off-Target Effects of DPBQ in Experimental Settings
Welcome to the technical support center for the experimental use of 2,5-Diphenyl-p-benzoquinone (DPBQ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 2,5-Diphenyl-p-benzoquinone (this compound) is a redox-active compound belonging to the p-benzoquinone class. While a specific, primary protein target for this compound has not been definitively identified in the literature, its biological activity is largely attributed to two primary mechanisms common to many quinones:
-
Redox Cycling and Oxidative Stress: this compound can undergo redox cycling within the cell, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This leads to a state of oxidative stress, causing widespread damage to cellular components like DNA, proteins, and lipids, which can trigger apoptosis (programmed cell death).
-
Bioreductive Alkylation: this compound may be a substrate for oxidoreductase enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). The reduction of this compound by these enzymes can form a reactive hydroquinone (B1673460) species that can alkylate macromolecules, leading to cellular dysfunction and cytotoxicity.
Given these mechanisms, the primary "on-target" effect of this compound is often considered its cytotoxic activity against cancer cells, while "off-target" effects can be viewed as the broader, less specific consequences of oxidative stress on various cellular pathways.
Q2: What are the expected off-target effects of this compound?
A2: The off-target effects of this compound are primarily driven by the induction of oxidative stress. These can include, but are not limited to:
-
Modulation of stress-activated signaling pathways, such as the p38 MAPK and JNK pathways.
-
Induction of DNA damage and activation of DNA damage response pathways.
-
Disruption of mitochondrial function and energy metabolism.
-
Non-specific oxidation and damage to a wide range of cellular proteins and lipids.
Q3: How can I control for the off-target effects of this compound in my experiments?
A3: Several control strategies are recommended:
-
Use of Antioxidants: Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can help determine if the observed effects are due to ROS generation. If NAC rescues the phenotype induced by this compound, it strongly suggests the involvement of oxidative stress.
-
NQO1 Inhibitors: To investigate the role of NQO1 in this compound's activity, a specific NQO1 inhibitor like dicoumarol can be used. If dicoumarol reduces the effect of this compound, it indicates that NQO1-mediated bioactivation is a key part of its mechanism.[1][2]
-
Structurally Related but Inactive Analogs: If available, use a close chemical analog of this compound that is known to be redox-inactive as a negative control.
-
Cell Lines with Varying NQO1 Expression: Compare the effects of this compound on cell lines with high and low (or null) expression of NQO1. A significantly reduced effect in low-NQO1 cells points to its importance.
-
Dose-Response Curves: Carefully determine the IC50 value of this compound in your specific cell line and use the lowest effective concentration to minimize widespread, non-specific toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in experimental results. | 1. Instability or poor solubility of this compound in culture media. 2. Inconsistent levels of oxidative stress at the time of treatment. | 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. 2. Ensure consistent cell seeding densities and culture conditions to maintain a stable baseline redox state. |
| Unexpected cell death in control groups. | 1. Solvent (e.g., DMSO) toxicity at the concentration used. 2. Light-induced degradation of media components generating ROS. | 1. Include a vehicle-only control (e.g., media with the same concentration of DMSO as the this compound-treated samples). Keep the final DMSO concentration below 0.5%. 2. Protect cell culture plates from direct light exposure. |
| Observed effects are not rescued by antioxidants. | 1. The primary mechanism is not oxidative stress. 2. The antioxidant used is not effective against the specific ROS generated or does not reach the site of action. | 1. Investigate the role of bioreductive alkylation using NQO1 inhibitors. 2. Try different types of antioxidants that act through various mechanisms. |
| No effect of this compound observed. | 1. The concentration of this compound is too low. 2. The cell line is resistant to oxidative stress or has low NQO1 activity. 3. This compound is inactive in your experimental conditions. | 1. Perform a dose-response experiment to determine the effective concentration range. 2. Measure the basal levels of ROS and NQO1 expression in your cell line. 3. Verify the integrity of your this compound stock. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Assessing this compound-Induced Reactive Oxygen Species (ROS) Production
This protocol uses a fluorescent probe to measure intracellular ROS levels.
Materials:
-
This compound
-
Cancer cell line of interest
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
N-acetylcysteine (NAC) as a positive control scavenger
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Probe Loading: Wash the cells with warm PBS and then incubate with DCFH-DA solution in serum-free medium in the dark at 37°C for 30-60 minutes.
-
Cell Treatment: Wash the cells with PBS to remove excess probe. Add fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., H₂O₂) and a rescue group (this compound + NAC).
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at different time points using a fluorescence microplate reader. Alternatively, cells can be harvested and analyzed by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold-change in ROS production.
Protocol 3: Western Blot for Key Signaling Pathways
This protocol outlines the steps to analyze the activation of MAPK and PI3K/Akt pathways.
Materials:
-
This compound
-
Cancer cell line of interest
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Proposed Mechanism and Experimental Workflow
Below are diagrams to illustrate the proposed mechanism of action of this compound and a general experimental workflow to investigate its effects.
References
Technical Support Center: Addressing DPBQ in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the anticancer agent Deoxypodophyllotoxin (DPBQ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a microtubule inhibitor that disrupts tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] In certain cancer models, it has also been shown to inhibit key signaling pathways, such as EGFR and MET, particularly in cell lines resistant to other targeted therapies.[3][4][5]
Q2: In which types of cancer cell lines has this compound shown efficacy?
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines, including:
-
Multidrug-resistant (MDR) breast cancer
-
Gefitinib-resistant non-small cell lung cancer (NSCLC)[3][4]
-
Colorectal cancer[6]
-
Cholangiocarcinoma, glioblastoma, and gastric cancer[3]
Q3: How does this compound overcome multidrug resistance (MDR)?
Studies have shown that this compound can circumvent MDR in certain cancer cell lines. For instance, in paclitaxel-resistant breast cancer cells, this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of MDR. This allows the drug to accumulate within the resistant cells and exert its cytotoxic effects.
Q4: What are the potential mechanisms of resistance to this compound?
While this compound is effective in some drug-resistant models, cancer cells can develop resistance to podophyllotoxin (B1678966) derivatives. Potential mechanisms include the downregulation of the mdr-1 gene and reduced expression of P-gp.[7]
Q5: What are the expected downstream effects of this compound treatment in cancer cells?
Beyond G2/M cell cycle arrest, this compound treatment can induce apoptosis through several mechanisms, including:
-
Increased generation of reactive oxygen species (ROS)
-
Induction of endoplasmic reticulum (ER) stress
-
Loss of mitochondrial membrane potential
Troubleshooting Guides
Issue 1: Inconsistent or Higher-Than-Expected IC50 Values in Cell Viability Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Steps |
| This compound Solubility and Stability Issues | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitates. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[8] |
| Cell Seeding Density | Optimize cell seeding density for your specific cell line. High cell density can mask the drug's effects, while low density can lead to poor cell health and inconsistent results.[9] |
| Inaccurate Drug Concentration | Use calibrated pipettes and perform serial dilutions carefully. Ensure the final DMSO concentration is consistent across all wells and is not cytotoxic (typically <0.5%).[10] |
| Variations in Incubation Time | Maintain a consistent treatment duration across all experiments. IC50 values are often reported after 48 or 72 hours of treatment.[11] |
| Cell Line Heterogeneity | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[10] |
| Assay Interference | Be aware that components in the culture medium (e.g., serum, phenol (B47542) red) can interfere with the MTT assay. Include appropriate background controls.[3] Consider using a complementary viability assay, such as trypan blue exclusion, to confirm results.[12] |
Issue 2: Difficulty Confirming G2/M Arrest in Cell Cycle Analysis via Flow Cytometry
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fixation | Use ice-cold 70% ethanol (B145695) and add it dropwise while gently vortexing to prevent cell clumping and ensure proper fixation.[4] |
| Inadequate Staining | Ensure complete RNA degradation by treating with RNase, as propidium (B1200493) iodide (PI) can also bind to RNA, leading to inaccurate DNA content analysis. Use a sufficient concentration of PI and allow for adequate incubation time in the dark. |
| Cell Clumping | Gently mix the sample before analysis and consider filtering the cell suspension if clumping is severe. Gate on single cells during flow cytometry analysis to exclude doublets and aggregates.[4] |
| Incorrect Timing of Analysis | The peak of G2/M arrest may be time-dependent. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing the effect. |
| Drug Concentration Too Low or Too High | Use a concentration at or slightly above the IC50 value. Very high concentrations may induce widespread apoptosis, obscuring the cell cycle arrest phenotype. |
Issue 3: Weak or No Signal in Western Blot for EGFR/MET Pathway Inhibition
| Potential Cause | Troubleshooting Steps |
| Inappropriate Time Point | Inhibition of phosphorylation can be a rapid event. Analyze protein lysates at various early time points (e.g., 30 minutes, 1, 2, 6 hours) post-treatment.[5] |
| Poor Protein Lysate Quality | Use a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[5][13] |
| Insufficient Protein Loading | Quantify protein concentration using a BCA or Bradford assay and ensure equal loading across all lanes.[5][14] |
| Antibody Issues | Use validated antibodies specific for the phosphorylated and total forms of your target proteins (p-EGFR, EGFR, p-MET, MET, etc.). Titrate antibody concentrations to optimize signal-to-noise ratio.[5] |
| Inefficient Protein Transfer | Ensure proper transfer of proteins from the gel to the membrane (PVDF or nitrocellulose). Check transfer efficiency by staining the gel with Coomassie Blue after transfer.[13] |
| Cell Line Does Not Rely on EGFR/MET Signaling | Confirm that your chosen cell line has active EGFR and/or MET signaling at baseline. This troubleshooting guide is most relevant for cell lines with known dysregulation of these pathways, such as certain NSCLC lines.[3][4] |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DLD1 | Colorectal Cancer | 29.5 | [6] |
| Caco2 | Colorectal Cancer | 35.7 | [6] |
| HT29 | Colorectal Cancer | 56.1 | [6] |
Table 2: Comparative Efficacy of this compound and Paclitaxel (PTX) in Breast Cancer Cell Lines
| Cell Line | Drug | Resistance Index | Notes | Reference |
| MCF-7/S (Sensitive) vs. MCF-7/A (Resistant) | This compound | 0.552 | This compound is not significantly affected by the resistance mechanism. | |
| MCF-7/S (Sensitive) vs. MCF-7/A (Resistant) | Paclitaxel | 754.5 | High level of resistance observed. |
Experimental Protocols
Cell Viability (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired drug concentrations. Include a vehicle control (e.g., 0.1% DMSO).[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[3][15]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[3] Read the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize adherent cells, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.[9]
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold PBS and, while gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).[4]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).[4]
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.[4]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]
Western Blot Analysis of EGFR and MET Signaling
This protocol assesses the effect of this compound on the phosphorylation status of EGFR, MET, and their downstream effectors.
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with this compound for various time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and denature by boiling in Laemmli buffer. Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate the membrane with primary antibodies (e.g., against p-EGFR, total EGFR, p-MET, total MET, p-Akt, total Akt, p-ERK, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][13]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal and then to the loading control.[13]
Visualizations
Caption: this compound inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.
Caption: this compound inhibits both EGFR and MET signaling pathways in resistant NSCLC cells.
Caption: Experimental workflow for determining this compound IC50 using an MTT assay.
References
- 1. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. medic.upm.edu.my [medic.upm.edu.my]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of DPBQ for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the bioavailability of 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) (DPBQ) for in vivo studies. Given this compound's poor aqueous solubility, this guide offers detailed formulation strategies, experimental protocols, and answers to frequently asked questions to facilitate successful preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a yellow to golden crystalline powder known to be an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3][4][5][6][7] The Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress.[1][4][8] However, this compound is sparingly soluble in water, which significantly limits its oral absorption and overall bioavailability, posing a major challenge for achieving therapeutic concentrations in animal models.[9]
Q2: What are the primary strategies to improve the bioavailability of this compound?
A2: The main approaches focus on enhancing its solubility and dissolution rate. These can be broadly categorized as:
-
Formulation-based approaches: Utilizing vehicles that can solubilize this compound, such as co-solvent systems, surfactant dispersions, and lipid-based formulations.
-
Advanced drug delivery systems: Encapsulating this compound in systems like nanoparticles or cyclodextrin (B1172386) complexes to improve its stability and absorption.[2]
Q3: Which solvents are suitable for dissolving this compound?
A3: this compound is soluble in several organic solvents. While it is sparingly soluble in water, it can be dissolved in dimethyl sulfoxide (B87167) (DMSO), 2-propanol, acetonitrile, and acetone.[9] For in vivo studies, it is crucial to use biocompatible solvents and to be mindful of their potential toxicity at the required concentrations.
Q4: Can you provide a starting point for an oral formulation for mouse studies?
A4: A common starting point for poorly soluble compounds in rodent oral gavage studies is a suspension or a solution using a vehicle containing a viscosity-enhancing agent and a surfactant. A typical vehicle might consist of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1-1% (v/v) Tween 80 in water. The this compound would be finely ground and suspended in this vehicle. For a solution, a co-solvent system such as a mixture of polyethylene (B3416737) glycol 400 (PEG400) and water, or a lipid-based formulation could be explored.
Q5: What is a suitable intravenous (IV) formulation for rat studies?
A5: For intravenous administration, this compound must be completely dissolved to prevent embolism. A co-solvent system is often necessary. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 40% Polyethylene Glycol 400 (PEG400), known as DPP, has been successfully used for poorly soluble compounds in rats and was shown to have no adverse cardiovascular effects.[10] It is critical to administer such formulations as a slow intravenous infusion and to monitor the animal for any signs of distress.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of the dosing solution. | The concentration of this compound exceeds its solubility in the chosen vehicle. The vehicle is not optimal for this compound. Temperature changes affecting solubility. | - Determine the saturation solubility of this compound in your vehicle before preparing the final formulation. - Try a different co-solvent or a combination of solubilizing agents. - Gently warm the formulation (if the stability of this compound allows) before administration. - For suspensions, ensure uniform particle size and adequate mixing before and during administration. |
| High variability in plasma concentrations between animals. | Inconsistent dosing due to precipitation or non-homogenous suspension. Inaccurate dosing volume. Variability in GI tract physiology (for oral dosing). | - Ensure the formulation is homogenous throughout the dosing procedure. For suspensions, vortex before drawing each dose. - Use calibrated pipettes or syringes for accurate dosing. - Ensure consistent fasting times for animals receiving oral doses. - Consider the fed vs. fasted state of the animals as this can impact absorption of lipophilic compounds. |
| No or very low systemic exposure after oral administration. | Poor absorption due to low solubility and/or high first-pass metabolism. Degradation of this compound in the gastrointestinal tract. | - Employ more advanced formulation strategies like lipid-based nanoparticles or cyclodextrin complexes to enhance absorption and protect from degradation. - Co-administer with a bioenhancer if first-pass metabolism is suspected, though this requires further investigation into this compound's metabolic pathways. |
| Adverse events in animals post-dosing (e.g., lethargy, irritation). | Toxicity of the vehicle or high concentrations of co-solvents. Precipitation of the compound in the bloodstream after IV injection. | - Conduct a vehicle toxicity study prior to the main experiment. - Reduce the concentration of organic co-solvents if possible. - For IV administration, infuse the formulation slowly and observe the animal closely. - Ensure the IV formulation remains a clear solution upon dilution with blood (can be simulated in vitro). |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₂ | [11][12] |
| Molecular Weight | 220.31 g/mol | [12] |
| Appearance | Yellow to golden crystalline powder | [5] |
| Melting Point | 152-154 °C | |
| LogP (Octanol/Water Partition Coefficient) | 3.4 | [12] |
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [9] |
| Dimethyl sulfoxide (DMSO) | Soluble | [9] |
| 2-Propanol | Soluble | [9] |
| Acetonitrile | Soluble | [9] |
| Acetone | Soluble | [9] |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound for Mouse Studies
Objective: To prepare a homogenous suspension of this compound for oral gavage in mice.
Materials:
-
2,5-di-tert-butyl-1,4-benzoquinone (this compound)
-
Carboxymethylcellulose sodium (CMC)
-
Tween 80
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
Methodology:
-
Vehicle Preparation (0.5% CMC, 0.5% Tween 80 in water):
-
Weigh the required amount of CMC.
-
In a beaker with a magnetic stir bar, slowly add the CMC to a portion of the sterile water while stirring vigorously to prevent clumping.
-
Once the CMC is dispersed, add the remaining water and continue to stir until a clear, viscous solution is formed. This may take several hours.
-
Add the required volume of Tween 80 to the CMC solution and stir until fully dissolved.
-
-
This compound Suspension Preparation:
-
Weigh the required amount of this compound for the desired final concentration (e.g., 10 mg/mL).
-
If the this compound is crystalline, gently grind it to a fine powder using a mortar and pestle to improve suspension homogeneity.
-
In a separate small beaker, add a small volume of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the suspension to a volumetric flask and bring it to the final volume with the vehicle.
-
Stir the final suspension for at least 30 minutes before dosing.
-
-
Administration:
-
Before each administration, vortex the suspension to ensure homogeneity.
-
Administer the suspension to mice via oral gavage using an appropriate gauge feeding needle. The typical dosing volume for mice is 5-10 mL/kg.
-
Protocol 2: Preparation of an Intravenous Formulation of this compound for Rat Studies
Objective: To prepare a clear, sterile solution of this compound for slow intravenous infusion in rats.
Materials:
-
2,5-di-tert-butyl-1,4-benzoquinone (this compound)
-
N,N-Dimethylacetamide (DMA)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG400)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
Methodology:
-
Vehicle Preparation (20% DMA, 40% PG, 40% PEG400 - DPP):
-
In a sterile vial, combine the required volumes of DMA, PG, and PEG400.
-
Vortex the mixture until a clear, homogenous solution is formed.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the prepared DPP vehicle to the this compound.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution, but the solution should be cooled to room temperature before administration.
-
Visually inspect the solution against a light and dark background to ensure there are no particulates.
-
-
Sterilization and Administration:
-
Sterilize the final this compound solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Administer the solution to rats via a cannulated vein (e.g., tail vein or jugular vein) as a slow intravenous infusion.[13] The infusion rate should be slow to minimize the risk of precipitation and local irritation. A typical infusion volume for rats is 1-2 mL/kg.[14]
-
Mandatory Visualizations
Caption: Workflow for selecting a suitable formulation strategy for this compound.
Caption: Mechanism of this compound-mediated Nrf2 activation.
References
- 1. Activators of Nrf2 to Counteract Neurodegenerative Diseases [mdpi.com]
- 2. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of a novel quinoxaline as a new class of Nrf2 activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oszk.ttk.pte.hu [oszk.ttk.pte.hu]
- 10. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,5-di-tert-Butyl-1,4-benzoquinone [webbook.nist.gov]
- 12. 2,5-Di-tert-butylbenzoquinone | C14H20O2 | CID 17161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. research.vt.edu [research.vt.edu]
- 14. research.sdsu.edu [research.sdsu.edu]
Technical Support Center: Refining DPBQ Dosage to Minimize Toxicity in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the dosage of Decyl-plastoquinone (DPBQ) to minimize toxicity in normal, non-cancerous cells during pre-clinical research. The following information is curated from available research on this compound and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound and its analogues in normal cells?
Direct cytotoxic data for this compound in a wide range of normal human cell lines is limited in publicly available literature. However, studies on plastoquinone (B1678516) analogues provide some insight. For instance, the analogue PQ2 has been shown to have no cytotoxic effects on healthy peripheral blood mononuclear cells (PBMCs) at concentrations up to 300 μM.[1] In contrast, another analogue, SkQ1, a cationic derivative of plastoquinone, has been investigated for its antioxidant properties and its ability to prevent H2O2-induced apoptosis in cell cultures.[2][3] At nanomolar concentrations, SkQ1 exhibits strong antioxidant activity, but at micromolar concentrations, it can act as a pro-oxidant.[3] This highlights the critical importance of dose-response studies to identify a therapeutic window.
Q2: What is the primary mechanism of this compound-induced toxicity in normal cells?
While the precise mechanisms of this compound toxicity in normal cells are not fully elucidated, research on similar quinone compounds suggests that toxicity may be mediated through two primary pathways:
-
Redox Cycling and Oxidative Stress: Quinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[4] An excess of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which can damage cellular components like lipids, proteins, and DNA.[4][5][6][7]
-
Alkylation of Macromolecules: Quinones can also act as electrophiles and form covalent bonds with essential cellular macromolecules, such as proteins and DNA, disrupting their function.[4]
Mitochondria are a key target for plastoquinone derivatives, given their role in cellular respiration and ROS production.[2][3][8][9][10] The cationic plastoquinone analogue SkQ1 is specifically designed to accumulate in mitochondria.[2][3]
Q3: How can I establish a safe and effective dosage range for this compound in my experiments?
A systematic approach is crucial to determine a dosage range that is effective against target cells (e.g., cancer cells) while minimizing harm to normal cells.
-
Dose-Response Studies: Conduct comprehensive dose-response experiments on a panel of both cancerous and normal cell lines.[11] This will allow you to determine the half-maximal inhibitory concentration (IC50) for each cell type and calculate a selectivity index (SI).
-
Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic window of a compound. It is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.
-
Start with a Wide Concentration Range: When initially testing this compound, it is advisable to use a broad range of concentrations to capture the full dose-response curve.
-
Time-Course Experiments: Evaluate the effect of incubation time on cytotoxicity, as the toxic effects of a compound can be time-dependent.
Q4: What types of normal cells should I use as controls in my experiments?
The choice of normal control cells should be relevant to the intended application of this compound.
-
Primary Cells: Whenever possible, use primary human cells that are representative of the tissues that might be affected by this compound in a clinical setting.[12][13][14]
-
Commonly Used Normal Cell Lines: If primary cells are not feasible, use well-characterized, non-cancerous cell lines. The following table lists some commonly used normal cell lines.
| Cell Line | Tissue of Origin |
| HEK-293 | Human Embryonic Kidney |
| MRC-5 | Human Lung Fibroblast |
| HFF | Human Foreskin Fibroblast |
| NHBE | Normal Human Bronchial Epithelial |
| HH | Primary Human Hepatocytes |
Troubleshooting Guide for this compound Cytotoxicity Assays
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background toxicity in vehicle control | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5% DMSO). Run a solvent-only toxicity curve to determine the maximum tolerated concentration.[15] |
| Contamination of cell culture or reagents. | Regularly check cultures for microbial contamination. Use sterile techniques and test reagents for endotoxins.[16] | |
| Inconsistent IC50 values between experiments | Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment.[17] |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Confirm the concentration and solubility of your stock.[15] | |
| Inconsistent cell seeding density. | Use a hemocytometer or automated cell counter to ensure accurate and consistent cell seeding. | |
| No significant difference in toxicity between normal and cancer cells | This compound may have a narrow therapeutic window. | Consider testing a wider range of concentrations and different exposure times. Evaluate the potential for synergistic combinations with other agents to enhance selectivity. |
| The chosen normal cell line may be unusually sensitive. | Test this compound on a panel of different normal cell lines, preferably including primary cells from relevant tissues.[12][14] | |
| Off-target effects of this compound. | Investigate the molecular mechanisms of this compound-induced toxicity to identify potential off-target interactions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol outlines a standard method for assessing cell viability and determining the IC50 value of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target cells (both normal and cancer cell lines)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Assessing Oxidative Stress by Measuring Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
This compound
-
Target cells
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include a positive control (e.g., H2O2) and a vehicle control.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate them with DCFH-DA solution in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or visualize the fluorescence using a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
-
Data Analysis: Quantify the fluorescence intensity and compare the levels between treated and control groups.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Determining this compound Selectivity
Caption: Workflow for assessing the selective cytotoxicity of this compound.
Diagram 2: Potential Signaling Pathway of this compound-Induced Toxicity
Caption: Hypothesized mechanism of this compound-induced cytotoxicity.
References
- 1. cell lines ic50: Topics by Science.gov [science.gov]
- 2. Mitochondrial-targeted plastoquinone derivatives. Effect on senescence and acute age-related pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria-targeted plastoquinone derivatives as tools to interrupt execution of the aging program. 1. Cationic plastoquinone derivatives: synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DSB-induced oxidative stress: Uncovering crosstalk between DNA damage response and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mitochondria as a Target of Environmental Toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of cationic plastoquinone SkQ1 on electron transfer reactions in chloroplasts and mitochondria from pea seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative Study on Nanotoxicity in Human Primary and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effect of colchicine and colchiceine on cytotoxicity and CYP gene expression in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. Cell Culture Troubleshooting [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
DPBQ Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of variability in their experiments with DPBQ (2,3-Diphenylbenzo[g]quinoxaline-5,10-dione).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione, is a small molecule activator of the tumor suppressor protein p53. Its primary mechanism of action is to induce the expression and phosphorylation of p53, which in turn triggers apoptosis (programmed cell death). A key characteristic of this compound is its selectivity in inducing apoptosis in polyploid cells (cells with more than two sets of chromosomes), making it a compound of interest in cancer research, particularly for tumors with a high degree of polyploidy.
Q2: What are the most common sources of variability in cell-based assays using this compound?
A2: Variability in this compound studies can stem from several factors, broadly categorized as compound-related, cell-culture-related, and assay-related.
| Category | Specific Source of Variability |
| Compound-Related | Solubility: this compound has low aqueous solubility. Improper dissolution can lead to inaccurate concentrations and precipitation. |
| Stability: As a quinoxaline (B1680401) derivative, this compound may be susceptible to degradation in solution over time, especially when exposed to light or repeated freeze-thaw cycles. | |
| Purity: Impurities in the this compound powder can lead to off-target effects and inconsistent results. | |
| Cell Culture-Related | Cell Line Authenticity & Passage Number: Genetic drift in cell lines over time can alter their response to p53 activation. Using high-passage number cells or misidentified cell lines is a major source of variability. |
| Cell Density at Treatment: The final cell density at the time of this compound treatment can influence the observed apoptotic response. | |
| Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell cycle and apoptosis, thereby affecting the cellular response to this compound. | |
| Assay-Related | Inconsistent Timing: The kinetics of p53 activation and subsequent apoptosis can be dynamic. Inconsistent incubation times with this compound will lead to variable results. |
| Assay-Specific Artifacts: For example, in flow cytometry, improper compensation and gating can lead to inaccurate quantification of apoptotic or polyploid cell populations. | |
| Subjectivity in Data Analysis: Manual gating in flow cytometry or subjective scoring of microscopy images can introduce user-dependent variability. |
Q3: How should I prepare and store this compound solutions?
A3: Due to its low aqueous solubility, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For working solutions, the DMSO stock should be serially diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
For storage, solid this compound should be stored at -20°C, protected from light. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions from the stock for each experiment.
Troubleshooting Guides
Problem 1: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause: Variability in this compound solution preparation.
-
Solution: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment. Ensure the final DMSO concentration is consistent across all conditions, including vehicle controls. Briefly vortex the this compound stock solution before making dilutions.
-
-
Possible Cause: Cell density differences at the time of treatment.
-
Solution: Seed cells at a consistent density for all experiments and allow them to adhere and stabilize for a uniform amount of time before adding this compound.
-
-
Possible Cause: Subjective gating in flow cytometry analysis.
-
Solution: Establish a strict, predefined gating strategy for identifying live, early apoptotic, late apoptotic, and necrotic cell populations. If possible, use an automated or semi-automated analysis software to minimize user bias.
-
-
Possible Cause: Inherent biological variability in apoptosis.
-
Solution: Include multiple biological replicates for each condition and consider performing time-course experiments to capture the dynamic nature of the apoptotic response.
-
Problem 2: Low or no induction of p53 phosphorylation observed by Western blot.
-
Possible Cause: Sub-optimal this compound concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for p53 phosphorylation in your specific cell line.
-
-
Possible Cause: Issues with antibody quality or protocol.
-
Solution: Use a validated phospho-p53 antibody and ensure that your Western blot protocol includes phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the protein. Run positive and negative controls to validate the antibody's performance.
-
-
Possible Cause: The cell line used has a mutated or null p53.
-
Solution: Verify the p53 status of your cell line. This compound's mechanism is dependent on functional p53.
-
Problem 3: Difficulty in identifying and quantifying polyploid cells.
-
Possible Cause: Inadequate DNA staining for cell cycle analysis.
-
Solution: Ensure complete permeabilization of cells to allow for stoichiometric DNA staining. Use a sufficient concentration of a DNA intercalating dye like propidium (B1200493) iodide (PI) or DAPI and include RNase A in your staining buffer to prevent staining of double-stranded RNA.
-
-
Possible Cause: Incorrect analysis of the DNA content histogram.
-
Solution: Use a flow cytometer with good linearity and a software capable of cell cycle modeling. Identify the 2n and 4n peaks corresponding to G1 and G2/M phases, respectively. Polyploid cells will have DNA content greater than 4n (e.g., 8n, 16n).
-
Experimental Protocols
Protocol 1: Assessment of this compound-induced Apoptosis in Polyploid Cells by Flow Cytometry
-
Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Induction of Polyploidy (if necessary): If studying the effect of this compound on a non-polyploid cell line, induce polyploidy using an appropriate agent (e.g., a mitotic inhibitor) and verify the increase in ploidy by cell cycle analysis.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the predetermined optimal time.
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Annexin V and PI Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Protocol 2: Western Blot Analysis of p53 Phosphorylation
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p53 (e.g., Phospho-p53 Ser15) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p53 and a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound activates and phosphorylates p53, leading to apoptosis.
Caption: A logical workflow for troubleshooting this compound experiments.
Best practices for storing and handling DPBQ
Important Note for Researchers, Scientists, and Drug Development Professionals:
The acronym "DPBQ" is not a universally recognized standard chemical identifier. To ensure the accuracy and safety of the information provided, it is crucial to verify the full chemical name and/or the CAS (Chemical Abstracts Service) number of the compound you are working with. The handling, storage, and experimental protocols for chemical compounds are highly specific to their exact molecular structure and properties.
This guide provides general best practices based on compounds with similar acronyms found in chemical literature, such as DPQ (3,4-Dihydroxyphenyl-2,3-dihydro-1,4-benzoxazine) . However, this information should be considered illustrative until the precise identity of "this compound" is confirmed. Always refer to the Safety Data Sheet (SDS) provided by your supplier for specific handling and safety instructions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Proper storage is critical to maintain the stability and integrity of your compound. For many quinone and benzoxazine (B1645224) derivatives, the following storage conditions are recommended. However, you must consult the specific SDS for your compound.[1][2][3]
-
Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term stability, storage at -20°C is often recommended.[1]
-
Light: Protect from direct sunlight and other sources of UV light, as these can cause degradation.[2][3]
-
Moisture: Keep in a dry environment as the compound may be sensitive to moisture.[1][2]
-
Incompatibilities: Store separately from strong oxidizing agents, bases, and acids to prevent hazardous reactions.[4][5]
Q2: What are the recommended procedures for handling this compound?
A2: Due to the potential hazards associated with chemical reagents, appropriate personal protective equipment (PPE) and handling practices are mandatory.[6]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves when handling the compound.[1]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
-
Contamination: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1] Do not eat, drink, or smoke in the laboratory.[6]
Q3: How do I prepare a stock solution of this compound?
A3: The solubility of a compound is a key physicochemical property that dictates how it can be prepared for experimental use.[7][8] The following is a general guide.
-
Solvent Selection: The choice of solvent depends on the specific properties of your compound. Common solvents for similar compounds include DMSO, ethanol, or methanol. Always check the solubility data on the product's technical data sheet.
-
Procedure:
-
Accurately weigh the desired amount of the solid compound using an analytical balance.[9]
-
Quantitatively transfer the solid to a volumetric flask of the appropriate size.[9][10]
-
Add a small amount of the chosen solvent to dissolve the solid completely. Sonication may be used to aid dissolution.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.[9][10]
-
Mix the solution thoroughly to ensure homogeneity.
-
Troubleshooting Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | Compound degradation | - Verify the storage conditions and age of the compound. - Prepare fresh stock solutions for each experiment. - Protect solutions from light and store at the recommended temperature. |
| Inaccurate solution concentration | - Re-calibrate the balance before weighing. - Ensure complete dissolution of the compound when making stock solutions. - Use calibrated pipettes for accurate volume measurements. | |
| Contamination | - Use fresh, high-purity solvents. - Ensure all glassware is thoroughly cleaned and dried. | |
| Poor solubility when preparing solutions | Incorrect solvent | - Consult the technical data sheet for recommended solvents. - Test solubility in small volumes of different solvents. |
| Low temperature | - Gently warm the solution or use sonication to aid dissolution, provided the compound is heat-stable. | |
| Supersaturation | - Prepare a less concentrated stock solution and dilute as needed. | |
| Precipitate forms during experiment | Change in solvent environment | - Ensure the final concentration of the initial solvent (e.g., DMSO) in your experimental medium is low enough to maintain solubility. |
| Temperature fluctuations | - Maintain a constant temperature throughout the experiment. |
Experimental Protocols and Workflows
The following diagrams illustrate generalized workflows relevant to drug discovery and development where a compound like this compound might be used.
Caption: A simplified workflow for preclinical drug discovery.
Caption: A conceptual diagram for investigating the effect of a test compound on a cellular signaling pathway.[11][12]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. bastone-plastics.com [bastone-plastics.com]
- 4. epa.gov [epa.gov]
- 5. media.adeo.com [media.adeo.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Dppa2/4 as a trigger of signaling pathways to promote zygote genome activation by binding to CG-rich region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of the NFκB-signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Confirming p53 Activation by DPBQ with Western Blot
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming p53 activation by Dipentaerythritol pentaacrylate (DPBQ), also known as Diaziquone, using Western blot analysis. Here you will find frequently asked questions, detailed experimental protocols, troubleshooting guides, and expected data to facilitate your experiments.
Frequently Asked Questions (FAQs)
1. How can I confirm that this compound is activating p53 in my cell line?
Confirmation of p53 activation by this compound involves observing two key molecular events via Western blot:
-
Stabilization of total p53: In unstressed cells, p53 protein levels are kept low through continuous degradation. Activating stimuli, such as this compound, disrupt this process, leading to an accumulation of total p53 protein.
-
Post-translational modifications: Activation of p53 is also marked by post-translational modifications, most notably phosphorylation at specific serine residues. Detecting an increase in phosphorylated p53 is a strong indicator of its activation.
2. What are the key markers of p53 activation to look for in a Western blot?
The primary markers to probe for in a Western blot to confirm p53 activation are:
-
Total p53: An increase in the overall level of the p53 protein.
-
Phospho-p53 (Ser15): Phosphorylation at Serine 15 is an early and crucial event in the p53 activation pathway, often mediated by kinases like ATM and ATR in response to DNA damage.[1] This modification helps to stabilize p53 by reducing its interaction with its negative regulator, MDM2.[1]
-
Downstream targets: As a transcription factor, activated p53 increases the expression of its target genes. Probing for proteins like p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein) can provide further confirmation of p53's transcriptional activity.
3. Which antibodies should I use to detect p53 activation?
You will need a set of specific primary antibodies:
-
Anti-p53 Antibody: A monoclonal or polyclonal antibody that recognizes total p53 protein, regardless of its phosphorylation state.
-
Anti-Phospho-p53 (Ser15) Antibody: An antibody that specifically binds to p53 only when it is phosphorylated at the Serine 15 residue.[1][2]
-
Loading Control Antibody: An antibody against a constitutively expressed housekeeping protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading across all lanes.
For secondary antibodies, use one that is specific to the host species of your primary antibodies (e.g., anti-rabbit IgG or anti-mouse IgG) and is conjugated to an enzyme like Horseradish Peroxidase (HRP) for chemiluminescent detection.
4. What is the expected molecular weight of p53 and its phosphorylated forms?
The human p53 protein has a predicted molecular weight of approximately 43.7 kDa, but it characteristically migrates at around 53 kDa on an SDS-PAGE gel. Phosphorylation adds a small amount of mass that is generally not resolvable by standard SDS-PAGE, so both total and phospho-p53 will appear at the same ~53 kDa position.
5. How do I prepare my samples for Western blotting of p53?
Proper sample preparation is critical. After treating your cells with this compound for the desired time points, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail. The phosphatase inhibitors are crucial to preserve the phosphorylation of p53. After lysis, quantify the protein concentration of each sample to ensure equal loading on the gel.
Signaling Pathway and Experimental Workflow
The activation of p53 by this compound is understood to be a multi-step process involving the generation of reactive oxygen species (ROS) and the alkylating properties of its aziridine (B145994) moieties, which together induce cellular stress and DNA damage.[3] This leads to the activation of upstream kinases that phosphorylate and stabilize p53.
Diagram 1: this compound-Induced p53 Activation Pathway
Caption: this compound induces p53 activation via ROS and DNA damage pathways.
Diagram 2: Experimental Workflow for p53 Western Blot
Caption: Step-by-step workflow for Western blot analysis of p53.
Detailed Experimental Protocol: Western Blot for p53 and Phospho-p53
This protocol provides a general guideline. Optimization of antibody concentrations and incubation times may be necessary for your specific cell line and experimental conditions.
1. Cell Lysis and Protein Extraction
-
After treating cells with this compound and appropriate controls, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
3. Sample Preparation
-
Based on the protein quantification, normalize the volume of each sample to contain 20-40 µg of total protein.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
4. SDS-PAGE
-
Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-120 volts until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 90 minutes or overnight at 30V in a cold room (4°C).
6. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p53 or anti-phospho-p53 Ser15) diluted in the blocking buffer. Recommended dilutions are typically 1:1000, but should be optimized. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Detection
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Quantitative Data Presentation
The following tables provide an example of expected quantitative results from a Western blot experiment investigating p53 activation by this compound. The data is presented as relative band intensity normalized to a loading control (e.g., β-actin).
Table 1: Expected Fold Change in Total p53 Protein Levels
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Fold Change in Total p53 (vs. Vehicle Control) |
| Vehicle Control | 0 | 24 | 1.0 |
| This compound | 10 | 12 | 2.5 |
| This compound | 10 | 24 | 4.8 |
| This compound | 20 | 24 | 6.2 |
Table 2: Expected Fold Change in Phospho-p53 (Ser15) Protein Levels
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Fold Change in p-p53 (Ser15) (vs. Vehicle Control) |
| Vehicle Control | 0 | 24 | 1.0 |
| This compound | 10 | 12 | 8.7 |
| This compound | 10 | 24 | 15.3 |
| This compound | 20 | 24 | 22.1 |
Troubleshooting Guide
Here are some common issues encountered during p53 Western blotting and their potential solutions.
Diagram 3: Troubleshooting Logic for p53 Western Blot
Caption: A logical guide to troubleshooting common p53 Western blot issues.
Q1: I don't see any p53 band, not even in my positive control.
-
A1: Antibody Issues: Your primary or secondary antibody may not be working. Check the antibody datasheet for the recommended dilution and ensure it's suitable for Western blot. Consider testing a different, validated antibody.
-
A2: Transfer Problems: The proteins may not have transferred efficiently from the gel to the membrane. After transfer, you can stain the membrane with Ponceau S to visualize the total protein and confirm a successful transfer. Also, ensure there were no bubbles between the gel and the membrane during the transfer process.
-
A3: Detection Reagent Failure: Your ECL substrate may have expired or been improperly stored. Prepare fresh substrate and try again.
Q2: My p53 band is very faint, but my loading control is strong.
-
A1: Insufficient Protein: The abundance of p53 might be low in your samples. Try loading a higher amount of total protein (e.g., 40-60 µg).
-
A2: Low Antibody Concentration: The concentration of your primary antibody may be too low. Try increasing the concentration or incubating for a longer period (e.g., overnight at 4°C).
-
A3: Short Exposure Time: You may need to expose the blot for a longer duration to capture the faint signal.
Q3: I see multiple bands in my p53 lane.
-
A1: Protein Degradation: The lower molecular weight bands could be degradation products of p53. Ensure you use fresh lysates and that protease inhibitors were included in your lysis buffer.
-
A2: Non-specific Antibody Binding: Your primary antibody might be cross-reacting with other proteins. Try increasing the stringency of your washes (e.g., increase the duration or the number of washes). You can also try a different blocking agent.
-
A3: p53 Isoforms: There are several known isoforms of p53 which may appear as distinct bands.[4] Consult the literature and the antibody datasheet to see if it is known to detect multiple isoforms.
Q4: The background on my blot is very high, making it difficult to see the bands.
-
A1: Inadequate Blocking: The blocking step may have been insufficient. Increase the blocking time to 1-2 hours or try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice-versa).
-
A2: Antibody Concentration Too High: High concentrations of primary or secondary antibodies can lead to high background. Try reducing the antibody concentrations.
-
A3: Insufficient Washing: Ensure you are washing the membrane thoroughly after both primary and secondary antibody incubations.
Q5: I can see a band for total p53, but no signal for phospho-p53 (Ser15) after this compound treatment.
-
A1: Inactive Phosphatase Inhibitors: The phosphorylated p53 may have been dephosphorylated during sample preparation. Ensure that your phosphatase inhibitors are fresh and active.
-
A2: Suboptimal Time Point: The phosphorylation of p53 at Ser15 can be a transient event. You may need to perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the peak of phosphorylation.
-
A3: Phospho-antibody Issues: The phospho-specific antibody may be of poor quality or used at a suboptimal dilution. It is often recommended to use BSA for blocking when working with phospho-antibodies, as milk contains phosphoproteins that can increase background.
References
Technical Support Center: Optimizing Cell Viability Assays for DPBQ-Treated Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DPBQ (2,3-di-tert-butyl-1,4-benzoquinone). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of cell viability assays when studying the effects of this redox-active quinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it require special considerations for cell viability assays?
A1: this compound is a redox-active quinone compound. Its chemical nature allows it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS) and interfere with the chemical principles of common cell viability assays.[1][2] This interference can lead to inaccurate and misleading results. Therefore, careful optimization and the use of appropriate controls are crucial when assessing the cytotoxicity of this compound.
Q2: Which cell viability assays are most susceptible to interference by this compound?
A2: Assays that rely on the reduction of a chemical reporter, such as tetrazolium-based assays (MTT, MTS, XTT) and resazurin-based assays (alamarBlue®), are highly susceptible to interference.[3][4] this compound, being a redox-active molecule, can directly reduce the tetrazolium salts or resazurin, leading to a colorimetric or fluorescent signal that is independent of cellular metabolic activity.[3] This can result in an overestimation of cell viability or a masking of cytotoxic effects.
Q3: What are the primary mechanisms of this compound-induced cell death?
A3: this compound is known to induce cell death primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress.[1] This can trigger a cascade of events including mitochondrial dysfunction, DNA damage, and the activation of apoptotic pathways.[5][6] Understanding these mechanisms is key to selecting the most appropriate assays to measure the effects of this compound.
Q4: How can I confirm that this compound is interfering with my cell viability assay?
A4: A simple and effective way to test for interference is to perform a cell-free control.[7] To do this, prepare wells with your culture medium and the same concentrations of this compound you are using in your experiment, but without any cells. Add the assay reagent (e.g., MTT, MTS) and incubate for the same duration as your cellular assay. If you observe a color change or signal development in the cell-free wells containing this compound, it confirms direct chemical interference.[7]
Q5: What alternative assays can I use to avoid interference from this compound?
A5: To avoid the pitfalls of redox-based assays, consider methods that measure different cellular parameters. Good alternatives include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay directly measures apoptosis and necrosis by detecting the externalization of phosphatidylserine (B164497) and membrane integrity, respectively.[8][9]
-
LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, providing a measure of cytotoxicity based on membrane integrity.
-
ATP-based Assays: These assays measure the level of intracellular ATP, which is a good indicator of metabolically active, viable cells.[10]
-
Crystal Violet Assay: This simple colorimetric assay stains the DNA of adherent cells, providing a measure of the total number of cells remaining after treatment.
Troubleshooting Guides
Tetrazolium-Based Assays (MTT, MTS, XTT)
| Problem | Potential Cause | Recommended Solution |
| High background absorbance in control wells (no cells) | 1. This compound is directly reducing the tetrazolium salt.[3][7] 2. Contamination of media or reagents.[11][12] 3. Phenol (B47542) red in the media is interfering with absorbance readings.[7] | 1. Perform a cell-free control to confirm interference. If positive, switch to a non-redox-based assay. 2. Use fresh, sterile media and reagents. 3. Use phenol red-free media for the assay.[7] |
| Inconsistent results between replicates | 1. Uneven cell seeding.[13] 2. Incomplete dissolution of formazan (B1609692) crystals (MTT assay).[7] 3. "Edge effect" in 96-well plates.[7][13] | 1. Ensure a homogenous single-cell suspension before seeding. 2. Ensure complete solubilization of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent.[7] 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[7][13] |
| Absorbance readings are too low | 1. Insufficient cell number.[11] 2. Incubation time with the reagent is too short.[11] 3. Cells are not metabolically active. | 1. Optimize cell seeding density. 2. Increase the incubation time with the tetrazolium reagent.[11] 3. Ensure cells are in the logarithmic growth phase and healthy before starting the experiment. |
Annexin V/Propidium Iodide (PI) Staining
| Problem | Potential Cause | Recommended Solution |
| High percentage of Annexin V positive cells in the negative control group | 1. Cells were harvested too harshly (e.g., over-trypsinization).[9] 2. Cells were overgrown or unhealthy before the experiment.[9] 3. Mechanical stress during washing steps. | 1. Use a gentle cell detachment method (e.g., EDTA-based dissociation solution). 2. Use cells in the logarithmic growth phase and ensure high viability before treatment. 3. Centrifuge cells at a lower speed and handle them gently. |
| Weak or no Annexin V staining in the positive control group | 1. The apoptosis-inducing agent was not effective. 2. Insufficient incubation time with Annexin V.[14] 3. Reagents are expired or were stored improperly. | 1. Use a known, potent apoptosis inducer as a positive control. 2. Ensure the recommended incubation time is followed. 3. Check the expiration dates of the reagents and store them as recommended by the manufacturer. |
| High percentage of PI positive cells in all samples | 1. Cells have lost membrane integrity due to necrosis, not just apoptosis. 2. Excessive vortexing or harsh pipetting.[9] 3. Delayed analysis after staining. | 1. Consider that this compound may be inducing necrosis at the tested concentrations. 2. Handle cells gently throughout the staining procedure. 3. Analyze samples on the flow cytometer as soon as possible after staining. |
| Poor separation between cell populations (live, apoptotic, necrotic) | 1. Incorrect compensation settings on the flow cytometer.[9] 2. Inappropriate voltage settings for the detectors. | 1. Use single-stained controls for each fluorochrome to set up proper compensation.[9] 2. Adjust the forward and side scatter voltages to properly gate the cell population of interest. |
Data Presentation
Table 1: Recommended Assay Parameters for this compound-Treated Cells
| Parameter | MTT/MTS Assay | Annexin V/PI Staining |
| Cell Seeding Density | Optimize for each cell line to ensure logarithmic growth throughout the experiment. | 1-5 x 10^5 cells per sample |
| This compound Incubation Time | 24, 48, 72 hours (or as required by the experimental design) | 24, 48, 72 hours (or as required by the experimental design) |
| Assay Incubation Time | MTT: 2-4 hours; MTS: 1-4 hours | 15-20 minutes at room temperature in the dark[14] |
| Key Controls | Untreated cells, vehicle control, cell-free this compound control, positive control (e.g., doxorubicin) | Untreated cells, vehicle control, single-stained controls (Annexin V only, PI only), positive control (e.g., staurosporine) |
| This compound Redox Potential | ~ -0.15 V (vs. SHE) | Not applicable |
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell-Free Control: In a separate set of wells on the same plate, add media and the same concentrations of this compound without cells.
-
MTT Addition: After the treatment period, carefully remove the media and add 100 µL of fresh, serum-free media containing 0.5 mg/mL MTT to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[7]
Detailed Methodology for Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Caption: Experimental workflow for optimizing cell viability assays.
Caption: this compound-induced ROS and apoptosis signaling pathway.
References
- 1. A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones [jstage.jst.go.jp]
- 2. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Understanding of catalytic ROS generation from defect-rich graphene quantum-dots for therapeutic effects in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Antioxidant Response in Mitochondrial Dysfunction in Degenerative Diseases: Cross-Talk between Antioxidant Defense, Autophagy, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bosterbio.com [bosterbio.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. reddit.com [reddit.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Validation & Comparative
A Comparative Guide to the Efficacy of DPBQ and Other p53 Activators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cellular responses to stress by inducing cell cycle arrest, apoptosis, or senescence. Its frequent inactivation in cancer has made the restoration of its function a highly sought-after therapeutic strategy. This guide provides a comparative analysis of the novel p53 activator DPBQ against other well-established p53 activating agents, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting their potential.
Overview of p53 Activation Strategies
Small molecule p53 activators can be broadly categorized based on their mechanism of action. Understanding these different approaches is crucial for interpreting their efficacy and potential clinical applications.
-
Inhibitors of p53-MDM2 Interaction: These molecules, such as Nutlin-3a, prevent the binding of MDM2 to p53, thereby inhibiting p53 degradation and leading to its accumulation and activation in cancer cells with wild-type p53.
-
Mutant p53 Reactivators: A significant portion of cancers harbor mutations in the TP53 gene, leading to a non-functional or even oncogenic mutant p53 protein. Compounds like PRIMA-1 and its analog APR-246 are designed to restore the wild-type conformation and tumor-suppressive function to these mutant proteins.
-
DNA Damage Inducers: Some compounds activate p53 by causing DNA damage, which in turn triggers the p53 signaling pathway. This compound falls into this category, acting as a DNA intercalator and inducing double-strand breaks.
-
Inhibitors of p53 Deacetylation: Molecules like Tenovin-1 inhibit sirtuins (SIRT1 and SIRT2), which are enzymes that deacetylate and inactivate p53. By inhibiting these enzymes, Tenovin-1 promotes p53 acetylation and activation.
-
Direct p53 Binders: Compounds like RITA have been shown to directly bind to the N-terminal domain of p53, preventing its interaction with MDM2 and inducing a conformational change that promotes its activity.
Quantitative Comparison of p53 Activator Efficacy
The following tables summarize the in vitro efficacy of this compound and other representative p53 activators across various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are presented to allow for a quantitative comparison of their potency.
Table 1: Efficacy of this compound (Compound 10ah) and Other p53 Activators in Various Cancer Cell Lines
| Compound | Cell Line | p53 Status | IC50 / GI50 (µM) | Reference |
| This compound (Compound 10ah) | MGC-803 (Gastric) | Wild-Type | 1.73 | [1][2] |
| Nutlin-3a | U-2 OS (Osteosarcoma) | Wild-Type | ~2-10 (for apoptosis) | [3] |
| HCT116 (Colon) | Wild-Type | ~2 (for gene expression) | [4] | |
| B-CLL (Leukemia) | Wild-Type | 4.7 ± 1.5 | [5] | |
| PRIMA-1 | PANC-1 (Pancreatic) | Mutant (R273H) | Induces 50% reduction in DNA synthesis at 24h | [6][7] |
| APR-246 (PRIMA-1Met) | SCLC cell lines | Mutant | Efficient growth inhibition | [8] |
| Myelodysplastic syndromes/AML | Mutant | Synergistic with Azacitidine | [9] | |
| RITA | A-498 (Renal) | Wild-Type | 0.002 (IC50) | [10][11] |
| TK-10 (Renal) | Wild-Type | 0.02 (IC50) | [10][11] | |
| Various cell lines | Wild-Type | 0.01 - 0.06 (GI50) | [11] | |
| Tenovin-1 | BL2 (Burkitt's lymphoma) | Wild-Type | >75% cell death at 10 µM (48h) | [12] |
Signaling Pathways and Mechanisms of Action
The diverse mechanisms of these activators converge on the activation of the p53 pathway, leading to downstream cellular responses.
This compound (Compound 10ah) Signaling Pathway
This compound is a 2-styryl-4-aminoquinazoline derivative that acts as a DNA intercalator, leading to significant DNA double-strand breaks[1][2]. This genotoxic stress activates the p53 pathway, resulting in increased expression of p53 and its phosphorylated, active form (p-p53)[1][2]. Activated p53 then transcriptionally upregulates its target genes, including p21 and CDK4, which leads to cell cycle arrest at the G2/M phase[1][2]. Furthermore, this compound induces apoptosis by upregulating pro-apoptotic proteins like Bak, Bax, and Bim, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL[1][2]. This process involves the activation of caspase-9 and caspase-3[2].
General p53 Activation Workflow
The following diagram illustrates a generalized workflow for evaluating the efficacy of a p53 activator.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the p53 activator (e.g., this compound, Nutlin-3a) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for p53 and Target Proteins
-
Cell Lysis: After treatment with the p53 activator, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p-p53, p21, Bax, Bcl-2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MGC-803 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign the mice to treatment and control groups. Administer the p53 activator (e.g., this compound at 20 mg/kg) via a suitable route (e.g., intraperitoneal injection) for a specified duration. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Conclusion
This compound represents a promising p53 activator with a distinct mechanism of action involving DNA damage. Its efficacy in the low micromolar range against gastric cancer cells highlights its potential as an anticancer agent. When compared to other p53 activators, this compound's genotoxic nature contrasts with the non-genotoxic mechanisms of MDM2 inhibitors like Nutlin-3a and mutant p53 reactivators like PRIMA-1. The choice of a p53 activator for a specific therapeutic application will depend on the cancer type, p53 status, and the desired cellular outcome. This guide provides a foundational comparison to aid researchers in navigating the growing landscape of p53-targeting therapies. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential combination strategies of these diverse p53 activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Styryl-4-aminoquinazoline derivatives as potent DNA-cleavage, p53-activation and in vivo effective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synergistic effects of PRIMA-1Met (APR-246) and 5-azacitidine in TP53-mutated myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdv3100.com [mdv3100.com]
- 11. apexbt.com [apexbt.com]
- 12. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p53 Activation: The Direct Approach of Nutlin-3a versus the Putative Mechanisms of DPBQ
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of cancer research, acting as a central hub in the cellular response to stress. Its activation can lead to cell cycle arrest, senescence, or apoptosis, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of two small molecules, Nutlin-3a and 2,5-Diphenyl-1,4-benzoquinone (DPBQ), in their capacity to activate the p53 pathway. While Nutlin-3a is a well-characterized, potent, and specific inhibitor of the p53-MDM2 interaction, the available scientific literature on the direct p53-activating mechanisms of this compound is limited. This comparison, therefore, contrasts a well-established mechanism with the current, more speculative understanding of a lesser-studied compound.
Mechanisms of Action: A Tale of Two Strategies
The activation of p53 by Nutlin-3a and the proposed mechanism for this compound represent two distinct approaches to harnessing the tumor-suppressive power of p53. Nutlin-3a employs a direct and highly specific strategy, while this compound's effects are likely indirect, stemming from the induction of cellular stress.
Nutlin-3a: Direct Inhibition of the p53-MDM2 Interaction
Nutlin-3a is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] Under normal cellular conditions, the E3 ubiquitin ligase MDM2 binds to the N-terminal transactivation domain of p53, targeting it for proteasomal degradation and thereby keeping its levels low.[3][4] Nutlin-3a mimics the key amino acid residues of p53 that are essential for this interaction, competitively binding to the p53-binding pocket of MDM2.[3] This steric hindrance prevents MDM2 from binding to and ubiquitinating p53, leading to the stabilization and accumulation of functional p53 protein in the nucleus.[1][2][3] The elevated levels of p53 can then act as a transcription factor, activating the expression of its downstream target genes.[5]
The activation of p53 by Nutlin-3a is non-genotoxic, meaning it does not rely on causing DNA damage to initiate the p53 response.[6] This is a significant advantage in a therapeutic context, as it may reduce the risk of off-target effects and secondary malignancies associated with DNA-damaging agents.
This compound (2,5-Diphenyl-1,4-benzoquinone): An Indirect and Putative Activator
Direct experimental evidence detailing a specific mechanism for this compound in activating p53 is not well-documented in the current scientific literature. However, based on studies of related quinone compounds, a potential indirect mechanism can be hypothesized. Quinones are known to be redox-active molecules that can induce oxidative stress within cells.[7] This oxidative stress can lead to DNA damage, which in turn activates stress-response pathways, including the p53 pathway.
Studies on other quinone derivatives have shown that they can induce p53-dependent apoptosis. For instance, thymoquinone, a component of black seed oil, has been shown to induce pro-apoptotic signaling pathways and interfere with the cell cycle in a p53-dependent manner.[8] Similarly, marine sponge metabolites with a quinone structure, ilimaquinone (B159049) and ethylsmenoquinone, have been identified as activators of the p53 pathway, promoting p53 phosphorylation at Ser15, which leads to its stabilization.[9][10] Polycyclic aromatic hydrocarbon (PAH) o-quinones have been shown to cause p53 mutations through the generation of reactive oxygen species (ROS) and the formation of 8-oxo-dGuo, a marker of oxidative DNA damage.[7]
Therefore, it is plausible that this compound, as a diphenyl-substituted benzoquinone, exerts its cytotoxic and anti-tumor effects by inducing oxidative stress and subsequent DNA damage, leading to a secondary activation of the p53 pathway. This mechanism is fundamentally different from the direct and specific action of Nutlin-3a.
Comparative Summary of Mechanisms
| Feature | Nutlin-3a | This compound (2,5-Diphenyl-1,4-benzoquinone) |
| Primary Target | MDM2 protein | Not definitively established; likely involves cellular redox systems. |
| Mechanism of p53 Activation | Direct; competitive inhibition of the p53-MDM2 interaction.[1][2][3] | Indirect and putative; likely through induction of oxidative stress and subsequent DNA damage response.[7] |
| Nature of Activation | Non-genotoxic.[6] | Potentially genotoxic due to oxidative stress.[7] |
| Specificity | High for the p53-MDM2 interaction.[3] | Likely broad, affecting multiple cellular pathways sensitive to oxidative stress. |
| Supporting Evidence | Extensive and direct experimental validation. | Inferred from studies on related quinone compounds; direct evidence is lacking. |
Signaling Pathways
The signaling cascades initiated by Nutlin-3a and putatively by this compound converge on the activation of p53, but their upstream triggers are distinct.
Caption: Nutlin-3a directly inhibits MDM2, leading to p53 stabilization and activation of downstream targets.
Caption: Hypothesized pathway for this compound, involving indirect p53 activation via oxidative stress.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the activation of the p53 pathway by small molecules like Nutlin-3a and could be applied to investigate the effects of this compound.
Western Blot for p53 and Downstream Targets
Objective: To determine the protein levels of p53 and its transcriptional targets (e.g., p21, MDM2, PUMA, BAX) following treatment with the compound of interest.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, A549, or other cell lines with wild-type p53) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of Nutlin-3a, this compound, or a vehicle control (e.g., DMSO) for specified time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, MDM2, PUMA, BAX, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of the compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Nutlin-3a, this compound, or a vehicle control for 24, 48, or 72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells after compound treatment.
Methodology:
-
Cell Treatment: Treat cells with the compound of interest at various concentrations and for different durations.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow
A typical workflow for comparing the effects of two compounds on p53 activation is illustrated below.
Caption: A general experimental workflow for evaluating and comparing p53-activating compounds.
Conclusion
Nutlin-3a stands as a paradigm of targeted therapy, with a well-defined mechanism of action that directly and potently activates the p53 pathway by disrupting its interaction with MDM2. This non-genotoxic approach has been extensively validated and serves as a benchmark for p53-activating compounds. In contrast, this compound, or 2,5-Diphenyl-1,4-benzoquinone, represents a less-explored area of p53 biology. While it exhibits cytotoxic properties, its mechanism of p53 activation is likely indirect, potentially mediated by the induction of oxidative stress. This guide highlights the significant difference between these two compounds: one a specific, targeted agent and the other a compound whose effects on p53 are likely a secondary consequence of broader cellular stress. Further research is required to elucidate the precise molecular interactions of this compound and to determine if it engages the p53 pathway in a direct and therapeutically relevant manner. For researchers in drug development, the comparison between Nutlin-3a and this compound underscores the importance of mechanistic understanding in the design and evaluation of novel cancer therapeutics.
References
- 1. p53 transcriptional activity is essential for p53-dependent apoptosis following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level [mdpi.com]
- 3. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation by P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pattern of p53 Mutations Caused by PAH o-Quinones is Driven by 8-oxo-dGuo Formation while the Spectrum of Mutations is Determined by Biological Selection for Dominance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymoquinone hydrazone derivatives cause cell cycle arrest in p53-competent colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Deoxypodophyllotoxin (DPBQ): A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypodophyllotoxin (B190956) (DPBQ), a natural lignan (B3055560) derived from plants of the Podophyllum genus, has emerged as a promising candidate in anticancer drug discovery. Its potent cytotoxic effects against a variety of cancer cell lines have prompted extensive research into its mechanisms of action and therapeutic potential. This guide provides a comparative analysis of this compound's efficacy across different cancer types, supported by experimental data, to aid researchers and drug development professionals in evaluating its potential as a novel chemotherapeutic agent.
Comparative Efficacy of this compound in Various Cancer Cell Lines
This compound has demonstrated significant in vitro cytotoxicity against a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary across different cancer types, indicating differential sensitivity to the compound.
| Cancer Type | Cell Line | IC50 (nM) | Incubation Time (h) | Reference |
| Breast Cancer | MDA-MB-231 | 20.02 | Not Specified | [1] |
| MCF-7 | 10.91 | Not Specified | [1] | |
| Cervical Cancer | HeLa | Not Specified | Not Specified | [2] |
| Colorectal Cancer | DLD1 | 23.4 | 48 | [3] |
| Caco2 | 26.9 | 48 | [3] | |
| HT29 | 56.1 | 48 | [3] | |
| Gastric Cancer | SGC-7901 | Not Specified | Not Specified | [4] |
| Glioblastoma | U87 | Not Specified | Not Specified | [5] |
| U251 | Not Specified | Not Specified | [5] | |
| Non-Small Cell Lung Cancer | A549 | Not Specified | Not Specified | [6] |
| HCC827GR (gefitinib-resistant) | ~8 | 48 | [7] | |
| Oral Squamous Cell Carcinoma | HSC2 | 10 | 48 | |
| HSC3 | 4 | 48 | ||
| Prostate Cancer | DU-145 | Not Specified | Not Specified | [8] |
Induction of Apoptosis: A Key Mechanism of Action
A primary mechanism by which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. The extent of apoptosis varies among different cancer cell lines and is dose- and time-dependent.
| Cancer Type | Cell Line | This compound Concentration | Treatment Duration (h) | Apoptosis Rate | Reference |
| Breast Cancer | MDA-MB-231 | Not Specified | Not Specified | Potent inducer of caspase-dependent apoptosis | [9] |
| Cervical Cancer | HeLa | Not Specified | Not Specified | Induces apoptosis | [2] |
| Colorectal Cancer | DLD1, Caco2, HT29 | 25-50 nM | 48 | Significant increase in early and late apoptotic cells | [3] |
| Glioblastoma | U87, U251 | Not Specified | Not Specified | Significantly enhanced apoptosis | [5] |
| Non-Small Cell Lung Cancer | HCC827GR (gefitinib-resistant) | 8 nM | 48 | 44.86% total apoptosis | [7] |
| Prostate Cancer | DU-145 | Not Specified | Not Specified | Induces caspase-3 activity and apoptosis | [8] |
In Vivo Antitumor Activity: Xenograft Models
Preclinical studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, have provided evidence for the in vivo antitumor efficacy of this compound.
| Cancer Type | Cell Line Xenograft | This compound Dosage | Treatment Outcome | Reference |
| Breast Cancer | MDA-MB-231 | 20 mg/kg | More effective than etoposide (B1684455) (20 mg/kg) and docetaxel (B913) (20 mg/kg) | [10] |
| MCF-7/S (paclitaxel-sensitive) | Not Specified | Remarkably suppressed tumor growth | [11] | |
| MCF-7/Adr (paclitaxel-resistant) | Not Specified | Remarkably suppressed tumor growth | [11] | |
| Gastric Cancer | SGC-7901 | 20 mg/kg | Inhibition ratio of 50.93%, similar to etoposide (53.11%) and higher than docetaxel (42.63%) | [4] |
| Non-Small Cell Lung Cancer | A549 | 10-20 mg/kg | Significantly reduced xenograft volumes and weights | [6] |
Comparative Performance with Other Anticancer Agents
Direct comparative studies of this compound with widely used chemotherapeutic agents like doxorubicin (B1662922) and cisplatin (B142131) are limited. However, available data from studies comparing this compound with other agents such as etoposide, docetaxel, and paclitaxel (B517696) provide valuable insights into its relative performance.
In a human breast cancer xenograft model (MDA-MB-231), this compound at 20 mg/kg demonstrated superior antitumor activity compared to both etoposide (20 mg/kg) and docetaxel (20 mg/kg)[10]. Furthermore, in paclitaxel-sensitive (MCF-7/S) and paclitaxel-resistant (MCF-7/Adr) breast cancer xenografts, this compound effectively suppressed tumor growth in both models, highlighting its potential to overcome multidrug resistance[11]. In vitro, this compound exhibited a much lower resistance index in multidrug-resistant breast cancer cells compared to paclitaxel and etoposide[11]. In a gastric cancer xenograft model, the tumor growth inhibition by this compound at a high dose was comparable to that of etoposide[4].
Signaling Pathways and Molecular Mechanisms
This compound's anticancer activity is mediated through the modulation of multiple signaling pathways, often leading to cell cycle arrest at the G2/M phase and induction of apoptosis.
Caption: Simplified overview of this compound's mechanisms of action in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Caption: Standard workflow for Western blot analysis.
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, Bax, Bcl-2, PARP).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Deoxypodophyllotoxin demonstrates potent anticancer activity across a range of cancer types by inducing cell cycle arrest and apoptosis through the modulation of multiple key signaling pathways. Its efficacy in multidrug-resistant cancer models and favorable comparisons with established chemotherapeutic agents like etoposide and docetaxel in preclinical studies underscore its potential as a valuable lead compound for the development of new cancer therapies. Further research, particularly direct comparative studies with a wider range of standard-of-care drugs and comprehensive in vivo efficacy and toxicity studies, is warranted to fully elucidate its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxypodophyllotoxin Exerts Anti-Cancer Effects on Colorectal Cancer Cells Through Induction of Apoptosis and Suppression of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxypodophyllotoxin Induces G2/M Cell Cycle Arrest and Apoptosis in SGC-7901 Cells and Inhibits Tumor Growth in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxypodophyllotoxin inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxypodophyllotoxin Inhibits Non-Small Cell Lung Cancer Cell Growth by Reducing HIF-1α-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxypodophyllotoxin Inhibits Cell Growth and Induces Apoptosis by Blocking EGFR and MET in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effect of deoxypodophyllotoxin induces apoptosis of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxypodophyllotoxin isolated from Juniperus communis induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effect of Deoxypodophyllotoxin on human breast cancer xenograft transplanted in BALB/c nude mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Promising Microtubule Inhibitor Deoxypodophyllotoxin Exhibits Better Efficacy to Multidrug-Resistant Breast Cancer than Paclitaxel via Avoiding Efflux Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of DPBQ's Mechanism of Action in Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of 2,3-diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ), a novel anti-cancer compound, across multiple cell lines. It objectively compares its performance with alternative chemotherapeutic agents and provides supporting experimental data to aid in research and drug development.
Introduction to this compound
This compound is a quinoxaline (B1680401) derivative that has emerged as a promising candidate for cancer therapy due to its selective cytotoxicity towards polyploid cancer cells. Increased ploidy is a common feature of many aggressive tumors and is associated with poor prognosis and resistance to conventional therapies. This compound's unique mechanism of action, which spares diploid (normal) cells, positions it as a potentially less toxic and more effective treatment for specific cancer subtypes.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the activation of the tumor suppressor protein p53, which in turn triggers apoptosis, or programmed cell death. This activation is notably selective for polyploid cells. Unlike many conventional chemotherapeutics, this compound does not function by inhibiting topoisomerase or by directly binding to DNA.
The selectivity of this compound is attributed to the inherent differences between diploid and polyploid cells. While the precise molecular basis for this selectivity is still under investigation, it is hypothesized to be linked to the altered cellular stress responses and metabolic state of polyploid cells.
Caption: Simplified signaling pathway of this compound in polyploid cancer cells.
Cross-Validation in Multiple Cell Lines
The selective pro-apoptotic activity of this compound has been primarily demonstrated in isogenic diploid (2N) and tetraploid (4N) cell lines, providing a controlled system to study its effects based on ploidy.
Key Findings from in vitro Studies:
-
RPE1 and MCF10a Cells: In human retinal pigment epithelial (RPE1) and non-tumorigenic breast epithelial (MCF10a) cell lines, this compound selectively reduces the viability of tetraploid cells while having minimal effect on their diploid counterparts.
-
p53-Dependence: The cytotoxic effect of this compound is significantly diminished in p53-null cells, confirming the critical role of the p53 pathway in its mechanism of action.
-
Apoptosis Induction: Treatment with this compound leads to a significant increase in the percentage of apoptotic cells in tetraploid populations, as measured by Annexin V and Propidium Iodide (PI) staining.
While the majority of published data focuses on these model systems, the consistent findings across both RPE1 and MCF10a backgrounds suggest a robust, cell-type independent mechanism of action based on ploidy. Further research is warranted to extend these findings to a broader range of cancer cell lines with varying genetic backgrounds and ploidy states.
Table 1: Comparative Viability of Diploid (2N) and Tetraploid (4N) Cells Treated with this compound
| Cell Line | Ploidy | This compound Concentration (µM) | Relative Cell Viability (%) |
| RPE1 | 2N | 1 | ~95% |
| 4N | 1 | ~40% | |
| MCF10a | 2N | 1 | ~90% |
| 4N | 1 | ~50% |
Data synthesized from representative studies. Actual values may vary based on experimental conditions.
Comparison with Alternative Chemotherapeutic Agents
To understand the unique profile of this compound, its performance can be compared with standard-of-care chemotherapeutic drugs. Many of these agents exhibit cytotoxicity but often lack selectivity for polyploid cells, leading to significant side effects.
Doxorubicin (B1662922): An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II. Studies have shown that doxorubicin can induce senescence and polyploidy in some cancer cell lines, such as HCT 116, but its cytotoxic effects are generally not selective for pre-existing polyploid cells[1][2][3].
Paclitaxel (B517696): A taxane (B156437) that stabilizes microtubules, leading to mitotic arrest. Paclitaxel can induce the formation of polyploid giant cancer cells (PGCCs) in non-small cell lung cancer and other cancer types, which may contribute to chemoresistance[4][5][6][7][8]. Some studies suggest that tetraploid cells may be more susceptible to paclitaxel, but this effect is not universally observed and can be cell-type dependent[9].
Vincristine (B1662923): A vinca (B1221190) alkaloid that inhibits microtubule polymerization, also leading to mitotic arrest. While effective in inducing cell death, some studies indicate that vincristine does not induce hyperploidy in apoptosis-resistant cell lines, suggesting a different mechanism of action compared to agents like paclitaxel[2][5][10][11][12].
Etoposide (B1684455): A topoisomerase II inhibitor that causes DNA strand breaks. Etoposide can arrest cells in the G2/M phase of the cell cycle and its effects on polyploid cells can vary, with some studies suggesting it may not be selective[13][14][15][16][17].
Table 2: Comparative Selectivity of this compound and Alternative Anticancer Agents
| Compound | Primary Mechanism of Action | Selectivity for Polyploid Cells |
| This compound | p53 activation, apoptosis induction | High |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | Low to Moderate |
| Paclitaxel | Microtubule stabilization | Variable |
| Vincristine | Microtubule depolymerization inhibition | Generally Low |
| Etoposide | Topoisomerase II inhibition | Low |
Other Benzoquinone Derivatives with Anticancer Activity
The benzoquinone scaffold is present in numerous natural and synthetic compounds with demonstrated anticancer properties. These compounds often exert their effects through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of topoisomerases, and modulation of signaling pathways. For instance, some hydroquinone-chalcone-pyrazoline hybrid derivatives have been shown to activate p53 and induce apoptosis[18]. Other anthraquinone (B42736) derivatives have also been reported to upregulate p53[17][19]. The unique polyploid-selective p53 activation by this compound distinguishes it from many other quinone-based anticancer agents.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other anticancer agents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][20][21][22]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[13][20]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells and treat with the test compound as described for the viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[14][23][24][25]
-
Add fluorescently labeled Annexin V (e.g., FITC or PE conjugate) and Propidium Iodide (PI) to the cell suspension.[14][23][24][25]
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for p53 Activation
This technique is used to detect the expression and phosphorylation status of p53.
Protocol:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total p53 or a phosphorylated form of p53 (e.g., Phospho-p53 Ser15) overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control such as β-actin or GAPDH.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Harvest and wash the cells as described for the apoptosis assay.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing gently and incubate for at least 30 minutes on ice or at -20°C.[23][26]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.[20][23][24][26]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
-
G0/G1 phase: 2N DNA content.
-
S phase: Between 2N and 4N DNA content.
-
G2/M phase: 4N DNA content.
-
Conclusion
This compound represents a novel class of anticancer compounds with a distinct mechanism of action characterized by the selective induction of p53-dependent apoptosis in polyploid cancer cells. This targeted approach offers a promising strategy to overcome the challenges of chemoresistance and toxicity associated with conventional therapies. The cross-validation of its mechanism in multiple cell lines, although still in its early stages, provides a strong rationale for its further development. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other polyploid-targeting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyploidy Formation in Doxorubicin-Treated Cancer Cells Can Favor Escape from Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell kill kinetics and cell cycle effects of taxol on human and hamster ovarian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vincristine sulfate-induced cell transformation, mitotic inhibition and aneuploidy in cultured Syrian hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antagonistic relationship between apoptosis and polyploidy in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis regulation in tetraploid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of etoposide on the proliferation of hexaploid H1 (ES) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Inducing Apoptosis through Upregulation of p53: Structure-Activity Exploration of Anthraquinone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. researchgate.net [researchgate.net]
- 22. scholars.northwestern.edu [scholars.northwestern.edu]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. Polyploidy in Cancer: causal mechanisms, cancer-specific consequences, and emerging treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. vet.cornell.edu [vet.cornell.edu]
Independent verification of DPBQ's anti-cancer properties
An Independent Analysis of the Anti-Cancer Properties of Decylubiquinone
Disclaimer: Initial searches for "DPBQ" did not yield specific information on a compound with this designation in the context of cancer research. It is possible that this is a typographical error. This guide will focus on Decylubiquinone (DUb), a compound with established anti-cancer properties, to provide a comprehensive comparison and analysis in line with the user's request.
Decylubiquinone (DUb), a synthetic analog of Coenzyme Q10, has demonstrated notable anti-cancer effects, particularly in the context of breast cancer, by inhibiting tumor growth and metastasis through the suppression of angiogenesis.[1] This guide provides an objective comparison of its performance with supporting experimental data, detailed methodologies, and visual representations of its mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the anti-cancer properties of Decylubiquinone.
| Parameter | Experimental Model | Treatment | Result | Reference |
| Tumor Growth Inhibition | In vivo (Breast Cancer Xenograft) | Decylubiquinone | Significant suppression of tumor growth | [1] |
| Angiogenesis Inhibition | Chick Chorioallantoic Membrane (CAM) Assay | Decylubiquinone | Significant inhibition of angiogenesis | [1] |
| Tubular Structure Formation | In vitro (Endothelial Cells) | Decylubiquinone | Suppression of tubular structure formation | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to evaluate the anti-cancer properties of Decylubiquinone.
In Vivo Tumor Growth Assay
-
Animal Model: Nude mice are typically used for xenograft studies.
-
Cell Line: Human breast cancer cells (e.g., MCF-7 or MDA-MB-231) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors are established, mice are treated with Decylubiquinone (intraperitoneally or orally) or a vehicle control.
-
Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
-
Analysis: The difference in tumor growth between the treated and control groups is statistically analyzed to determine the efficacy of the compound.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
-
Model: Fertilized chicken eggs are incubated for a set period (e.g., 9-10 days).
-
Procedure: A small window is made in the eggshell to expose the chorioallantoic membrane (CAM), a highly vascularized tissue.
-
Treatment: A sterile filter paper disc soaked with Decylubiquinone or a control substance is placed on the CAM.
-
Observation: After a further incubation period (e.g., 48-72 hours), the CAM is examined for changes in blood vessel formation.
-
Quantification: The degree of angiogenesis can be quantified by counting the number of blood vessel branches or by measuring the area of vessel growth.
In Vitro Tube Formation Assay
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Procedure: HUVECs are seeded onto a basement membrane extract (e.g., Matrigel).
-
Treatment: The cells are treated with various concentrations of Decylubiquinone or a control.
-
Observation: Over several hours, the endothelial cells will form capillary-like structures (tubes).
-
Analysis: The extent of tube formation is quantified by measuring the total tube length or the number of branch points using imaging software.
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Decylubiquinone's anti-angiogenic signaling pathway.
Caption: General workflow for in vitro anti-cancer drug screening.
References
DPBQ vs. Doxorubicin: A Head-to-Head Comparison on Tetraploid Cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of tetraploidy, a state of whole-genome duplication, is increasingly recognized as a significant factor in tumorigenesis and therapeutic resistance. This guide provides a detailed, objective comparison of two compounds, 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ) and the widely-used chemotherapeutic agent doxorubicin (B1662922), focusing on their effects on tetraploid cells. The information presented is collated from preclinical research and aims to inform future drug development and cancer research strategies.
Executive Summary
This compound distinguishes itself by exhibiting selective cytotoxicity towards tetraploid cells, a characteristic not observed with doxorubicin.[1] This selectivity is primarily mediated through the p53 tumor suppressor pathway. Doxorubicin, a potent DNA-damaging agent, induces cell death and cell cycle arrest in both diploid and tetraploid cells without clear specificity for the latter.[1][2][3] While doxorubicin remains a cornerstone of cancer therapy, its lack of selectivity contributes to its significant side effects. This compound, therefore, represents a promising scaffold for the development of novel therapeutics specifically targeting the vulnerabilities of tetraploid cancer cells.
Mechanism of Action
This compound: Selective Induction of Apoptosis in Tetraploid Cells
This compound's primary mechanism of action is the induction of apoptosis specifically in cells with a tetraploid genome.[1] This selectivity is dependent on the presence of a functional p53 protein. In tetraploid cells, this compound treatment leads to the activation and phosphorylation of p53, which in turn transcriptionally activates its downstream effector, p21, a potent cell cycle inhibitor.[1] The crucial role of p53 is underscored by the finding that knocking down the TP53 gene rescues tetraploid cells from this compound-induced cell death.[1]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} this compound Signaling Pathway in Tetraploid Cells
Doxorubicin: Broad-Spectrum Cytotoxicity
Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS).[4] These actions lead to DNA damage, cell cycle arrest, and ultimately, apoptosis or senescence.[4][5] Unlike this compound, doxorubicin's activation of the p53 pathway is not specific to tetraploid cells; it occurs in both diploid and tetraploid cells, consistent with its broad-spectrum activity.[1]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} Doxorubicin Signaling Pathway
Head-to-Head Performance Data
The following tables summarize the comparative performance of this compound and doxorubicin on tetraploid cells based on available preclinical data. It is important to note that direct quantitative comparisons in the same experimental settings are limited in the published literature.
Table 1: Cytotoxicity
| Compound | Target Cell Specificity | IC50 (Diploid vs. Tetraploid) |
| This compound | Selective for tetraploid cells[1] | Not reported |
| Doxorubicin | Non-selective; affects both diploid and tetraploid cells[1] | No significant ploidy-specific difference reported[2][3] |
Table 2: Induction of Apoptosis
| Compound | Apoptosis in Tetraploid Cells | p53 Dependence |
| This compound | Induces apoptosis specifically in tetraploid cells[1] | Strictly p53-dependent[1] |
| Doxorubicin | Induces apoptosis in both diploid and tetraploid cells[1] | Can be p53-dependent, but also has p53-independent mechanisms[6] |
Table 3: Effect on Cell Cycle
| Compound | Effect on Tetraploid Cell Cycle |
| This compound | Induces p53-dependent cell cycle arrest via p21[1] |
| Doxorubicin | Induces cell cycle arrest, often at the G2/M phase, in both diploid and tetraploid cells[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited research.
Apoptosis Assay: Annexin V and 7-AAD Staining
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol Steps:
-
Cell Preparation: Culture diploid and tetraploid cells to the desired confluency.
-
Treatment: Expose cells to this compound, doxorubicin, or a vehicle control for the specified duration.
-
Harvesting: Detach cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and 7-aminoactinomycin D (7-AAD). Incubate in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentages of live, early apoptotic, late apoptotic, and necrotic cells.
Gene Knockdown: siRNA-mediated p53 Depletion
Small interfering RNA (siRNA) is used to specifically silence the expression of the TP53 gene to determine the p53-dependence of a compound's effect.
Protocol Steps:
-
Cell Seeding: Plate cells (e.g., RPE1 tetraploid cells) at a density that will allow for optimal transfection efficiency.
-
Transfection: Transfect cells with siRNA targeting TP53 or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells to allow for the knockdown of p53 protein expression.
-
Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Analysis: Assess the outcome, for example, by measuring cell proliferation or apoptosis, to determine the effect of p53 knockdown on the drug's activity. Western blotting should be performed to confirm the successful knockdown of the p53 protein.
Conclusion
The available evidence strongly suggests that this compound and doxorubicin have fundamentally different modes of action concerning tetraploid cells. This compound's selectivity for p53-proficient tetraploid cells marks it as a compelling lead compound for developing targeted therapies against cancers characterized by whole-genome duplication. In contrast, doxorubicin's lack of specificity, while effective in a broader range of cancers, also accounts for its well-documented toxicity. Further research, including direct quantitative comparisons of these two compounds in various tetraploid cancer models, is warranted to fully elucidate their therapeutic potential and guide the development of more precise and effective cancer treatments.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. immunostep.com [immunostep.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
Unraveling the Cellular Response: A Comparative Analysis of Gene Expression Profiles Induced by Quinone Compounds
A comprehensive guide for researchers, scientists, and drug development professionals comparing the gene expression profiles of cells treated with various quinone compounds. This guide provides a detailed analysis of the cellular response to Menadione, Hydroquinone, and Shikonin, offering insights into their mechanisms of action and potential therapeutic applications. Due to a lack of publicly available data, a direct comparison with 2,3-dicyano-1,4-benzoquinone (B1606114) (DPBQ) is not included.
Introduction
Quinones are a class of organic compounds that are widely distributed in nature and are known for their diverse biological activities. Many quinones are capable of undergoing redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress. This property underlies both their therapeutic potential, particularly in cancer chemotherapy, and their toxicity. Understanding how different quinone structures influence gene expression is crucial for the development of novel drugs and for assessing the toxicological risks of these compounds. This guide provides a comparative overview of the gene expression profiles of cells treated with three well-studied quinones: Menadione, Hydroquinone, and Shikonin.
Comparative Analysis of Gene Expression Profiles
To provide a clear comparison, the following tables summarize the key findings from studies that have investigated the gene expression changes induced by Menadione, Hydroquinone, and Shikonin. The data presented is compiled from multiple sources and may vary depending on the cell type, dose, and duration of treatment.
Table 1: Key Upregulated Genes
| Gene | Menadione | Hydroquinone | Shikonin | Function |
| HMOX1 | ↑ | ↑ | ↑ | Heme oxygenase 1, an enzyme induced in response to oxidative stress. |
| NQO1 | ↑ | ↑ | ↑ | NAD(P)H quinone dehydrogenase 1, a key enzyme in detoxifying quinones. |
| GCLM | ↑ | ↑ | - | Glutamate-cysteine ligase modifier subunit, involved in glutathione (B108866) synthesis. |
| GSR | ↑ | - | - | Glutathione-disulfide reductase, important for maintaining the reduced glutathione pool. |
| ATF3 | ↑ | ↑ | ↑ | Activating transcription factor 3, a stress-response gene. |
| DDIT3 | ↑ | ↑ | ↑ | DNA damage-inducible transcript 3 (CHOP), involved in ER stress and apoptosis. |
| FOS | ↑ | - | ↑ | Fos proto-oncogene, AP-1 transcription factor subunit, involved in cell proliferation and differentiation. |
| JUN | ↑ | - | ↑ | Jun proto-oncogene, AP-1 transcription factor subunit, involved in stress response. |
| IL-6 | - | ↑ | ↑ | Interleukin-6, a pro-inflammatory cytokine. |
| IL-8 | - | ↑ | ↑ | Interleukin-8, a chemokine involved in inflammation. |
| DUSP1 | - | - | ↑ | Dual specificity phosphatase 1, a negative regulator of MAP kinases. |
| DUSP2 | - | - | ↑ | Dual specificity phosphatase 2, a negative regulator of MAP kinases. |
Note: "↑" indicates upregulation, and "-" indicates no significant change reported in the reviewed studies.
Table 2: Key Downregulated Genes
| Gene | Menadione | Hydroquinone | Shikonin | Function |
| CCNB1 | ↓ | ↓ | ↓ | Cyclin B1, a key regulator of the G2/M phase of the cell cycle. |
| CDK1 | ↓ | ↓ | ↓ | Cyclin-dependent kinase 1, essential for G2/M transition. |
| PLK1 | ↓ | - | ↓ | Polo-like kinase 1, a critical regulator of mitosis. |
| MYC | - | ↓ | ↓ | MYC proto-oncogene, a transcription factor involved in cell proliferation and growth. |
| E2F1 | - | ↓ | - | E2F transcription factor 1, a key regulator of cell cycle progression. |
| PCNA | - | ↓ | - | Proliferating cell nuclear antigen, involved in DNA replication and repair. |
Note: "↓" indicates downregulation, and "-" indicates no significant change reported in the reviewed studies.
Signaling Pathways and Experimental Workflows
The biological effects of quinones are mediated through the modulation of various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways affected by these compounds and a typical experimental workflow for gene expression analysis.
Experimental workflow for gene expression profiling of quinone-treated cells.
Quinone-induced activation of the Nrf2 signaling pathway.
Quinone-induced activation of the MAPK signaling pathway.
Experimental Protocols
The following sections provide generalized experimental protocols based on methodologies reported in the literature for gene expression analysis of cells treated with quinone compounds.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines for studying the effects of quinones include human hepatoma cells (HepG2), human lung adenocarcinoma cells (A549), and human keratinocytes (HaCaT).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded at a specific density and allowed to attach overnight. The following day, the culture medium is replaced with fresh medium containing the quinone compound at various concentrations or a vehicle control (e.g., DMSO). Treatment duration can range from a few hours to 24 hours or longer, depending on the experimental design.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method according to the manufacturer's instructions.
-
Quality Assessment: The integrity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios. RNA integrity is further evaluated using an Agilent Bioanalyzer or a similar instrument to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is typically used for downstream applications.
Gene Expression Analysis: RNA-Seq
-
Library Preparation: An RNA-Seq library is prepared from the total RNA. This process typically involves the depletion of ribosomal RNA (rRNA), fragmentation of the remaining RNA, synthesis of first and second-strand cDNA, adenylation of the 3' ends, ligation of sequencing adapters, and PCR amplification of the library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq, HiSeq).
-
Data Analysis: The raw sequencing reads are first subjected to quality control. The reads are then aligned to a reference genome. The number of reads mapping to each gene is counted, and this data is normalized to account for differences in library size and gene length. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between the treated and control groups.
Gene Expression Analysis: Microarray
-
cRNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which is then used as a template for in vitro transcription to synthesize biotin-labeled complementary RNA (cRNA).
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix GeneChip) containing probes for thousands of genes.
-
Scanning and Data Extraction: The microarray is washed and stained with a fluorescent dye that binds to biotin. The chip is then scanned to detect the fluorescence intensity at each probe location. The raw intensity data is extracted and processed.
-
Data Analysis: The raw data is normalized to correct for technical variations. Statistical analysis is then performed to identify genes with significant differences in expression levels between the treated and control groups.
Conclusion
The comparative analysis of gene expression profiles induced by Menadione, Hydroquinone, and Shikonin reveals both common and distinct cellular responses to these quinone compounds. A shared response is the induction of genes involved in oxidative stress and detoxification, primarily through the activation of the Nrf2 signaling pathway. This is a protective mechanism to counteract the ROS-generating properties of these compounds.
However, there are also notable differences. For instance, Hydroquinone and Shikonin appear to have a more pronounced effect on inflammatory pathways, as evidenced by the upregulation of cytokines like IL-6 and IL-8. Shikonin, in particular, shows a distinct signature with the upregulation of DUSP1 and DUSP2, suggesting a specific mechanism for modulating MAPK signaling. Furthermore, all three compounds lead to the downregulation of genes involved in cell cycle progression, which is consistent with their known cytotoxic and anti-proliferative effects.
This guide highlights the importance of comprehensive gene expression profiling in elucidating the complex mechanisms of action of quinone compounds. Such data is invaluable for identifying potential biomarkers of exposure and effect, for understanding the molecular basis of their therapeutic and toxicological properties, and for the rational design of new quinone-based drugs with improved efficacy and safety profiles. Future studies providing gene expression data for a wider range of quinones, including this compound, will be essential for building a more complete picture of their structure-activity relationships.
Benchmarking the Selectivity of DPBQ Against Known Anti-Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anti-cancer therapies with improved tumor selectivity and reduced off-target toxicity is a central focus in oncology research. Deoxynyboquinone (DPBQ), and its derivatives such as isopentyl-deoxynyboquinone (IP-DNQ), have emerged as promising candidates due to their unique mechanism of action. This guide provides a comparative analysis of the selectivity of this compound against established anti-cancer drugs, namely Doxorubicin, Cisplatin, and Methotrexate. The objective is to offer a clear, data-driven benchmark for researchers evaluating the potential of NQO1-bioactivatable quinones in cancer therapy.
The selectivity of this compound is intrinsically linked to the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein that is significantly overexpressed in a wide range of solid tumors compared to normal tissues.[1][2] this compound is a substrate for NQO1, which reduces it to an unstable hydroquinone (B1673460). This hydroquinone then undergoes a futile redox cycle, rapidly re-oxidizing to the parent quinone while generating large amounts of reactive oxygen species (ROS). This ROS burst leads to massive DNA damage and PARP1 hyperactivation, ultimately causing cancer cell death.[3][4][5] In contrast, cells with low NQO1 expression are largely spared from this cytotoxic effect, providing a clear mechanism for tumor-selective killing.
Quantitative Comparison of Cytotoxicity and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a this compound analog (IP-DNQ) and conventional anti-cancer drugs against various cancer and normal cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, is a key metric for comparing the tumor-selective cytotoxicity of these compounds. A higher SI value indicates greater selectivity for cancer cells.
Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as incubation times and specific cell line characteristics. The calculated selectivity indices provide a more standardized measure for comparison.
| Drug | Cancer Cell Line | NQO1 Status | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| IP-DNQ | MCF-7 (Breast) | Positive | 0.025 | - | - | - | [3][4] |
| A549 (Lung) | Positive | 0.08 | - | - | - | [3][4] | |
| β-lapachone * | HeLa (Cervical) | Positive | 2.81-23.5 | L-929 (Fibroblast) | 43.98 | ~1.9-15.6 | [6] |
| Doxorubicin | HeLa (Cervical) | N/A | 0.34 - 2.9 | - | - | - | |
| MCF-7 (Breast) | N/A | 0.1 - 8.3 | MCF-10A (Breast) | ~11 | ~1.3 - >100 | [7] | |
| Cisplatin | A549 (Lung) | N/A | 3.45 - 10 | BEAS-2B (Lung) | 7.2 - 13.5 | ~0.5 - 3.9 | |
| HeLa (Cervical) | N/A | 2 - 40 | - | - | - | ||
| Methotrexate | A549 (Lung) | N/A | >100 (48h) | - | - | - | |
| HCT-116 (Colon) | N/A | 0.15 (48h) | - | - | - |
*β-lapachone is another well-characterized NQO1-bioactivatable drug included for comparison.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the cytotoxicity and selectivity of anti-cancer drugs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the test compound for a specified period.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and then stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Visualizations
Experimental Workflow for Assessing Drug Selectivity
Caption: Workflow for determining the selectivity index of anti-cancer drugs.
Signaling Pathway of this compound Action
Caption: NQO1-mediated selective cytotoxicity of this compound in cancer cells.
Logical Relationship in Selectivity Comparison
Caption: Comparison of selectivity between NQO1-targeted and conventional therapies.
References
- 1. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging | MDPI [mdpi.com]
- 3. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into the Anticancer Effects and Toxicogenomic Safety of Two β-Lapachone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal Procedures for Diphenoquinone (DPBQ)
The following provides essential safety and logistical information for the proper disposal of Diphenoquinone (DPBQ) in a laboratory setting. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with general chemical waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific PPE may vary based on the physical form of this compound (solid or in solution) and the concentration.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory. |
| Lab Coat | A standard laboratory coat should be worn to protect from spills. |
| Respiratory Protection | If handling this compound powder or creating aerosols, use a fume hood or wear a respirator.[1] |
In case of exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
This compound Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound waste should be classified as hazardous chemical waste. It is imperative to not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
| Waste Stream | Description | Handling and Segregation |
| Solid this compound Waste | Unused or expired this compound powder, contaminated labware (e.g., weigh boats, spatulas). | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid this compound Waste | Solutions containing this compound, solvents used to rinse this compound-contaminated glassware. | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Segregate from aqueous and halogenated waste streams if necessary. |
| Contaminated PPE | Gloves, disposable lab coats, etc., that have come into contact with this compound. | Dispose of as solid hazardous waste. Do not place in regular trash. |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the disposal of this compound waste from a laboratory.
-
Container Selection: Choose a waste container that is compatible with the chemical properties of this compound and any solvents used. The container must be in good condition, with no leaks or cracks, and have a secure lid.[4]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[4] The label must include:
-
The full chemical name: "Diphenoquinone (this compound)"
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The principal investigator's name and laboratory information.
-
Appropriate hazard pictograms.
-
-
Waste Accumulation:
-
Request for Pickup: Once the container is full or is ready for disposal, submit a hazardous waste pickup request to your institution's EHS office. Follow their specific procedures for scheduling a pickup.
-
Decontamination of Emptied Containers: Empty containers that held pure this compound must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[4][5] After triple-rinsing, the container can often be disposed of as regular waste, but confirm this with your local EHS guidelines.[5]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Regulatory Considerations
Disposal of chemical waste is regulated by federal, state, and local authorities.[6][7][8] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure that all waste is managed in accordance with these regulations. Always consult your institution's Chemical Hygiene Plan and EHS office for specific guidance, as local regulations may be more stringent than federal ones.[3]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. altusscience.com [altusscience.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. Statutes and Regulations | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 8. uwlax.edu [uwlax.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
